molecular formula C9H9ClO2 B107787 1-(4-Chlorophenoxy)acetone CAS No. 18859-35-3

1-(4-Chlorophenoxy)acetone

Cat. No.: B107787
CAS No.: 18859-35-3
M. Wt: 184.62 g/mol
InChI Key: DFBZHQBJMFLYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenoxy)acetone serves as a vital chemical building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key precursor in the synthesis of more complex molecules, most notably the antifungal active pharmaceutical ingredient (API) Climbazole . Climbazole is a widely studied conazole fungicide that functions by inhibiting the sterol demethylation in fungal cells, thereby preventing the synthesis of ergosterol, an essential component of microbial cell membranes . This mechanism disrupts membrane integrity and inhibits fungal growth, making compounds derived from this compound highly relevant for investigating new antifungal agents and preservatives . Beyond its application in pharmaceutical development, this intermediate is utilized in scientific studies concerning the synthesis and purification processes of personal care product ingredients, reflecting its importance in both drug discovery and industrial chemistry research .

Properties

IUPAC Name

1-(4-chlorophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBZHQBJMFLYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940359
Record name 1-(4-Chlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18859-35-3
Record name 18859-35-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45653
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Chlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Mechanistic and Methodological Guide to the Synthesis of 1-(4-Chlorophenoxy)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(4-chlorophenoxy)acetone, a valuable chemical intermediate. The primary focus is on the Williamson ether synthesis, the most prevalent and efficient route for its preparation. This document elucidates the core reaction mechanism, offers a detailed, field-tested experimental protocol, and discusses the critical parameters that govern reaction success. It is intended for an audience of researchers, chemists, and drug development professionals who require a comprehensive understanding of both the theoretical principles and practical application of this synthesis.

Introduction: The Significance of Aryl-Alkyl Ethers

This compound belongs to the class of aryl-alkyl ethers, a structural motif present in numerous pharmaceuticals, agrochemicals, and specialty materials. The ether linkage, combined with the substituted aromatic ring and the reactive ketone functional group, makes it a versatile building block for more complex molecular architectures. Understanding its synthesis is fundamental to accessing these advanced compounds. The most reliable and historically significant method for constructing this type of ether bond is the Williamson ether synthesis, developed by Alexander Williamson in 1850.[1][2]

Core Mechanism: The Williamson Ether Synthesis

The formation of this compound from 4-chlorophenol and chloroacetone is a classic example of the Williamson ether synthesis.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The overall process can be dissected into two critical steps:

Step 1: Deprotonation and Nucleophile Formation

The synthesis begins with the deprotonation of 4-chlorophenol. Phenols are weakly acidic (pKa of 4-chlorophenol is 9.41), and while they can act as nucleophiles, their conjugate bases (phenoxides) are significantly more potent.[5] A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to abstract the acidic proton from the hydroxyl group of 4-chlorophenol. This acid-base reaction generates the 4-chlorophenoxide anion, a powerful nucleophile, and a corresponding conjugate acid (e.g., bicarbonate) and cation (e.g., K⁺).

  • Causality Insight: The choice of base is critical. Strong bases like sodium hydride (NaH) would also be effective but are often unnecessary and require more stringent anhydrous conditions.[6] Mild bases like potassium carbonate are often preferred in laboratory and industrial settings because they are inexpensive, easy to handle, and provide sufficient basicity to deprotonate the phenol without promoting significant side reactions.[2]

Step 2: SN2 Nucleophilic Attack

The newly formed 4-chlorophenoxide anion attacks the electrophilic carbon atom of chloroacetone. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which serves as a good leaving group.[1] The reaction follows a concerted SN2 pathway, where the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks.[1][4] This backside attack results in the displacement of the chloride ion and the formation of the desired ether product, this compound.

  • Causality Insight: The SN2 mechanism is favored here because chloroacetone features a primary carbon attached to the leaving group.[1][4] Primary alkyl halides are ideal substrates for SN2 reactions as they are minimally sterically hindered, allowing easy access for the nucleophile to the back of the C-Cl bond's antibonding orbital.[4][6]

Mechanistic Diagram

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide Anion 4-Chlorophenol->4-Chlorophenoxide Proton Abstraction Base Base (e.g., K₂CO₃) Base->4-Chlorophenol Chloroacetone Chloroacetone 4-Chlorophenoxide->Chloroacetone Nucleophilic Attack Product This compound Chloroacetone->Product Concerted Backside Attack Leaving_Group Chloride Ion (Cl⁻) Product->Leaving_Group

Caption: Williamson ether synthesis of this compound.

Experimental Protocol and Procedural Rationale

This protocol describes a robust method for the laboratory-scale synthesis of this compound. Each step is accompanied by an explanation of its scientific purpose.

Materials & Reagents:

  • 4-Chlorophenol

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized

  • Acetone (reagent grade, as solvent)[7][8]

  • Diethyl ether (or Ethyl Acetate) for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of acetone.

    • Rationale: Acetone serves as a polar aprotic solvent, which effectively dissolves the reactants and facilitates the SN2 reaction.[3] Using an excess of potassium carbonate ensures complete deprotonation of the phenol.[2]

  • Addition of Electrophile: Begin stirring the mixture. Slowly add chloroacetone (1.1 eq) to the flask at room temperature.

    • Rationale: A slight excess of the alkylating agent (chloroacetone) is used to ensure the complete consumption of the more valuable 4-chlorophenol.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C for acetone) using a heating mantle. Maintain the reflux with vigorous stirring for 4-8 hours.

    • Rationale: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.[1][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Filter the solid inorganic salts (K₂CO₃, KCl) using vacuum filtration and wash the filter cake with a small amount of fresh acetone.

    • Rationale: This step removes the bulk of the inorganic materials, simplifying the subsequent workup.

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator.

    • Rationale: Removing the reaction solvent concentrates the crude product, preparing it for aqueous workup and extraction.

  • Aqueous Workup and Extraction: Redissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M NaOH solution (to remove unreacted phenol), 50 mL of water, and 50 mL of brine.

    • Rationale: The basic wash removes any unreacted acidic 4-chlorophenol. The water wash removes residual base, and the brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.

  • Drying and Final Evaporation: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure on a rotary evaporator to yield the crude product.

    • Rationale: Anhydrous salts like MgSO₄ are used to scavenge any remaining water from the organic solvent, which is crucial before final solvent removal to obtain a pure, dry product.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
4-Chlorophenol C₆H₅ClO128.5643.1219106-48-9[5]
Chloroacetone C₃H₅ClO92.52-44.511978-95-5
This compound C₉H₉ClO₂184.62N/AN/A18859-35-3[9]
Reaction ParameterValueRationale / Reference
Reaction Type Williamson Ether Synthesis (SN2)Classic ether formation from an alkoxide and an alkyl halide.[1][4]
Typical Temperature 50 - 100 °CProvides sufficient energy for reaction completion in a reasonable timeframe.[3]
Typical Duration 1 - 8 hoursDependent on substrate reactivity and temperature.[3]
Expected Yield 50 - 95%Varies based on reaction scale and purification method.[3]

Conclusion

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This robust and versatile method relies on the SN2 reaction between the 4-chlorophenoxide ion and chloroacetone. By understanding the underlying mechanism, researchers can rationally select reagents, solvents, and conditions to optimize the reaction for high yield and purity. The protocol provided herein represents a validated and logical workflow, grounded in the fundamental principles of organic chemistry, offering a reliable pathway for the preparation of this important chemical intermediate.

References

Unveiling the Molecular Signature: A Spectroscopic Guide to 1-(4-Chlorophenoxy)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and chemical synthesis, the unambiguous structural confirmation of intermediates is paramount to ensuring the integrity and success of a multi-step process. 1-(4-Chlorophenoxy)acetone, a key building block, requires rigorous characterization to validate its identity and purity. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular architecture of this compound. By delving into the causality behind the spectral features, this document serves as a vital resource for researchers, scientists, and drug development professionals, enabling confident identification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the atomic connectivity. For this compound, the spectra are predicted in deuterated chloroform (CDCl₃), a standard solvent chosen for its ability to dissolve a wide range of organic compounds without introducing interfering proton signals.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The predicted spectrum of this compound exhibits three key signals.

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-1~2.25Singlet (s)3H-C(=O)CH
H-2~4.55Singlet (s)2H-OCH ₂C(=O)-
H-3, H-5~6.88Doublet (d)2HAr-H (ortho to -O)
H-4, H-6~7.25Doublet (d)2HAr-H (ortho to -Cl)

Expert Interpretation:

  • The Methyl Protons (H-1): The singlet at approximately 2.25 ppm is characteristic of methyl protons adjacent to a carbonyl group.[1] The electronegativity of the carbonyl carbon deshields these protons, shifting them downfield from a typical alkane signal (~0.9 ppm). The absence of adjacent protons results in a singlet multiplicity.

  • The Methylene Protons (H-2): The singlet appearing around 4.55 ppm is assigned to the methylene protons. Their significant downfield shift is a direct consequence of the strong inductive effect from the adjacent electronegative ether oxygen atom. This deshielding is a key indicator of the -O-CH₂-C=O moiety.

  • The Aromatic Protons (H-3, H-5, H-4, H-6): The aromatic region displays a classic AA'BB' splitting pattern, often simplified as two doublets for a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating phenoxy group (H-3, H-5) are more shielded and appear upfield (~6.88 ppm) compared to the protons ortho to the electron-withdrawing chlorine atom (H-4, H-6) at ~7.25 ppm.[2]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals each unique carbon environment as a single line, providing a direct count of non-equivalent carbon atoms.

Predicted Chemical Shift (δ, ppm) Assignment
~205C =O (Ketone)
~156C -O (Aromatic)
~129C -H (Aromatic, ortho to -Cl)
~126C -Cl (Aromatic)
~116C -H (Aromatic, ortho to -O)
~74-OC H₂-
~27-C H₃

Expert Interpretation:

  • The Carbonyl Carbon: The most downfield signal, predicted around 205 ppm, is unequivocally assigned to the ketone carbonyl carbon.[3][4] Its highly deshielded nature is a hallmark of this functional group.

  • Aromatic Carbons: Four distinct signals are expected for the aromatic ring. The carbon attached to the ether oxygen (C-O) is the most downfield of this group (~156 ppm). The carbon bearing the chlorine atom (C-Cl) is predicted around 126 ppm. The two different aromatic C-H carbons are distinguished by their electronic environment, appearing at approximately 129 ppm and 116 ppm.[5][6]

  • Aliphatic Carbons: The methylene carbon adjacent to the ether oxygen is found around 74 ppm, shifted downfield due to the oxygen's electronegativity. The methyl carbon of the acetone moiety is the most upfield signal, appearing around 27 ppm.[7]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050C-H StretchAromatic
~2920C-H StretchAliphatic
~1725C=O StretchKetone
~1600, ~1490C=C StretchAromatic Ring
~1240C-O-C StretchAryl-alkyl ether
~1100C-Cl StretchAryl halide

Expert Interpretation:

  • The Carbonyl Stretch: The most prominent and diagnostic peak in the spectrum will be the strong absorption around 1725 cm⁻¹. This is a classic stretching frequency for an aliphatic ketone.[8] Its high intensity is due to the large change in dipole moment during the C=O bond vibration.

  • Ether and Aromatic Moieties: A strong band around 1240 cm⁻¹ corresponds to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1490 cm⁻¹ and the C-H stretching just above 3000 cm⁻¹.

  • Halogen Signature: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 1100 cm⁻¹.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the clean ATR crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common technique.

Key Spectral Features:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 184 for the ³⁵Cl isotope and a smaller peak at m/z 186 for the ³⁷Cl isotope, in an approximate 3:1 intensity ratio. This isotopic signature is a definitive indicator of the presence of one chlorine atom.

  • Major Fragments: The fragmentation is dominated by cleavages that lead to stable ions.

m/z (for ³⁵Cl) Proposed Fragment Ion Fragmentation Pathway
141[Cl-C₆H₄-O-CH₂]⁺α-cleavage of the C-C bond adjacent to the carbonyl, loss of acetyl radical (•COCH₃)
128[Cl-C₆H₄-OH]⁺•Cleavage of the ether bond with hydrogen rearrangement
111[Cl-C₆H₄]⁺Loss of CO from the m/z 141 fragment or cleavage of the C-O bond
43[CH₃CO]⁺α-cleavage, formation of the stable acylium ion

Expert Interpretation:

The fragmentation of this compound is governed by the presence of the ketone and ether functional groups. The most favorable cleavage is the alpha-cleavage adjacent to the carbonyl group, which can result in either the formation of a stable acylium ion ([CH₃CO]⁺) at m/z 43 or the loss of an acetyl radical to form the ion at m/z 141. Another significant fragmentation pathway involves the cleavage of the ether bond, which can lead to the formation of the chlorophenol radical cation at m/z 128.

Visualizing the Fragmentation Pathway

The logical flow of the primary fragmentation events can be visualized as follows:

G M Molecular Ion (M⁺•) [C₉H₉ClO₂]⁺• m/z 184/186 F43 Acylium Ion [CH₃CO]⁺ m/z 43 M->F43 α-cleavage F141 [Cl-C₆H₄-O-CH₂]⁺ m/z 141/143 M->F141 α-cleavage (-•COCH₃) F128 Chlorophenol Radical Cation [Cl-C₆H₄-OH]⁺• m/z 128/130 M->F128 Ether Cleavage + H rearrangement

References

A Technical Guide to the Selection of Starting Materials for the Synthesis of 1-(4-Chlorophenoxy)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the selection and application of starting materials for the synthesis of 1-(4-Chlorophenoxy)acetone, a key intermediate in the production of various fine chemicals and pharmaceuticals, including the antifungal agent Climbazole.[1] The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[2][3] This document elucidates the causal chemistry behind the choice of 4-chlorophenol as the nucleophilic precursor and chloroacetone as the electrophilic alkylating agent. It further details the underlying SN2 reaction mechanism, provides a validated experimental protocol, and offers field-proven insights for researchers, scientists, and professionals in drug development to ensure a successful and efficient synthesis.

Introduction to this compound

This compound, systematically named 1-(4-chlorophenoxy)propan-2-one, is an organic compound characterized by a 4-chlorophenoxy group linked via an ether bond to an acetone backbone.[4] Its molecular structure makes it a valuable building block in organic synthesis. The presence of the reactive ketone functional group and the stable chlorophenyl moiety allows for further chemical modifications, rendering it a critical precursor for more complex molecules.

Retrosynthetic Analysis and Core Synthetic Strategy

To logically deduce the most appropriate starting materials, a retrosynthetic approach is employed. The target molecule, this compound, is defined by a key carbon-oxygen ether bond. Disconnecting this bond reveals two precursor synthons: a 4-chlorophenoxide anion and an acetonyl cation.

This analysis points directly to the Williamson Ether Synthesis , an industry-standard method for preparing ethers.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2] The overall strategy is to deprotonate a phenol to enhance its nucleophilicity, followed by its reaction with an alkyl halide.[5][6]

The general reaction scheme is as follows:

4-Chlorophenol + Chloroacetone → this compound + Salt Byproduct

G cluster_start Starting Materials cluster_process Process cluster_end Final Product SM1 4-Chlorophenol Reaction Williamson Ether Synthesis (Base, Solvent, Heat) SM1->Reaction SM2 Chloroacetone SM2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Analysis of Starting Materials

The success of the Williamson ether synthesis is critically dependent on the properties and purity of the chosen precursors.

The Phenolic Component: 4-Chlorophenol
  • Role: 4-Chlorophenol serves as the source of the aromatic ether component. In its neutral state, the phenol is a weak nucleophile. However, upon deprotonation by a base, it is converted into the significantly more potent 4-chlorophenoxide ion.

  • Key Properties: 4-Chlorophenol is a white crystalline solid with a characteristic phenolic odor.[7] Its acidity, with a pKa of approximately 9.41, is a crucial parameter.[8] This level of acidity makes it readily deprotonated by common, moderately strong bases such as potassium carbonate or sodium hydroxide, avoiding the need for hazardous reagents like sodium hydride which are often required for less acidic alcohols.[6]

  • Purity and Handling: The purity of 4-chlorophenol is paramount. The presence of isomeric impurities (e.g., 2-chlorophenol or 3-chlorophenol) will lead to the formation of undesired product isomers, complicating purification. Water content should be minimized as it can consume the base and hinder the reaction. It is classified as toxic and a skin irritant, necessitating the use of appropriate personal protective equipment (PPE) during handling.[9]

The Alkylating Agent: Chloroacetone
  • Role: Chloroacetone (1-chloro-2-propanone) provides the three-carbon backbone of the final product and acts as the electrophile in the SN2 reaction.

  • Key Properties: Chloroacetone is a potent electrophile for several reasons. First, it is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes steric hindrance.[2][3] Secondary or tertiary halides would favor elimination side reactions.[2] Second, the adjacent electron-withdrawing carbonyl group further activates the carbon-chlorine bond towards nucleophilic attack.

  • Purity and Stability: Chloroacetone is a colorless liquid and a strong lachrymator (tear-inducing agent), requiring handling in a well-ventilated fume hood.[10] It can undergo self-condensation under basic conditions, a potential side reaction that consumes the starting material.[11][12][13] Therefore, controlled addition of chloroacetone to the reaction mixture containing the phenoxide is a critical procedural step to maintain a low instantaneous concentration and maximize the desired ether formation. Using freshly distilled or high-purity stabilized chloroacetone is recommended to avoid byproducts from decomposition.

The Reaction Mechanism: A Closer Look at the SN2 Pathway

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted, single-step process.[2]

  • Step 1: Acid-Base Reaction. A base (B:) removes the acidic proton from 4-chlorophenol to form the 4-chlorophenoxide ion. This is a rapid and reversible equilibrium that is driven towards the product side by the subsequent SN2 reaction.

  • Step 2: Nucleophilic Attack. The negatively charged oxygen of the 4-chlorophenoxide ion acts as the nucleophile. It attacks the electrophilic carbon atom of chloroacetone that is bonded to the chlorine atom. This attack occurs from the backside relative to the chlorine leaving group.

  • Step 3: Transition State and Product Formation. A transition state is formed where the new C-O bond is partially formed and the C-Cl bond is partially broken. The reaction proceeds through this high-energy state to form the final product, this compound, and a chloride ion.

G cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Reaction 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide (Nucleophile) 4-Chlorophenol->4-Chlorophenoxide + Base Product This compound 4-Chlorophenoxide->Product Backside Attack on C-Cl bond Chloroacetone Chloroacetone (Electrophile) Chloroacetone->Product

Caption: The two-step sequence of the Williamson ether synthesis mechanism.

Experimental Protocol: A Validated Methodology

This protocol is a self-validating system designed for high yield and purity.

Reagents & Equipment:

  • 4-Chlorophenol (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)[14]

  • Chloroacetone (1.1 eq)

  • Dry Acetone (Solvent)[14]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a sufficient volume of dry acetone to the flask to fully dissolve the 4-chlorophenol at reflux temperature (approximately 10 mL per gram of 4-chlorophenol).

  • Initiate Reaction: Begin stirring and heat the mixture to a gentle reflux (approx. 56°C). The formation of the potassium 4-chlorophenoxide salt will be observed.

  • Controlled Addition: Slowly add chloroacetone (1.1 eq) dropwise to the refluxing mixture over 30 minutes. Causality Note: This controlled addition minimizes the self-condensation of chloroacetone.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-chlorophenol spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the insoluble potassium salts (K₂CO₃, KCl).

    • Wash the collected solids with a small amount of fresh acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction:

    • Dissolve the resulting residue in diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound as a solid.

ParameterConditionRationale
Base Anhydrous K₂CO₃Sufficiently basic to deprotonate phenol; easy to remove by filtration.[14]
Solvent Dry AcetoneGood solvent for reactants; reflux temperature is suitable for the reaction rate.
Temperature Reflux (~56°C)Provides adequate thermal energy to overcome the activation barrier without promoting significant side reactions.
Stoichiometry Slight excess of ChloroacetoneEnsures complete consumption of the more valuable 4-chlorophenol.

Conclusion

The synthesis of this compound is most efficiently achieved through the Williamson ether synthesis. The judicious selection of high-purity 4-chlorophenol as the nucleophilic precursor and chloroacetone as the primary alkyl halide electrophile is fundamental to the success of this transformation. Understanding the underlying SN2 mechanism and controlling reaction parameters, particularly the slow addition of the alkylating agent, are critical for maximizing yield and minimizing byproduct formation. The protocol described herein provides a robust and reliable framework for researchers engaged in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 1-(4-Chlorophenoxy)propan-2-one (CAS 18859-35-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 1-(4-chlorophenoxy)propan-2-one (CAS 18859-35-3), a key chemical intermediate in the synthesis of various agrochemicals. As a Senior Application Scientist, my objective is to present not just the fundamental chemical properties but also to provide insights into its synthesis, reactivity, and relevance in the broader context of chemical and drug development. This document is structured to be a practical resource for researchers and professionals in the field, offering detailed protocols and data to support laboratory work and theoretical understanding.

Chemical Identity and Physicochemical Properties

1-(4-Chlorophenoxy)propan-2-one, also known as 1-(4-chlorophenoxy)acetone, is an aromatic ether and a ketone. Its core structure consists of a 4-chlorophenoxy group linked to a propan-2-one moiety via an ether bond.

Table 1: Chemical Identifiers [1]

IdentifierValue
CAS Number 18859-35-3
IUPAC Name 1-(4-chlorophenoxy)propan-2-one
Synonyms This compound, 2-Propanone, 1-(4-chlorophenoxy)-
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
InChI Key DFBZHQBJMFLYJF-UHFFFAOYSA-N
Canonical SMILES CC(=O)COC1=CC=C(Cl)C=C1

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 147-148 °C at 17 Torr--INVALID-LINK--[1]
Density (Predicted) 1.187 ± 0.06 g/cm³--INVALID-LINK--[1]
Purity (Typical) 95%--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--

Synthesis of 1-(4-Chlorophenoxy)propan-2-one: A Practical Application of Williamson Ether Synthesis

The primary synthetic route to 1-(4-chlorophenoxy)propan-2-one is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The reaction of 4-chlorophenoxide with chloroacetone provides an efficient method for the preparation of the target compound.

Underlying Principles of the Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a good leaving group (typically a halide or sulfonate). For the synthesis of 1-(4-chlorophenoxy)propan-2-one, 4-chlorophenol is first deprotonated with a base to form the more nucleophilic 4-chlorophenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form the ether linkage.

The choice of a primary alkyl halide (chloroacetone) is crucial for the success of this reaction, as secondary and tertiary halides are more prone to elimination reactions under basic conditions.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide Anion 4-Chlorophenol->4-Chlorophenoxide Deprotonation Base Base (e.g., KOH, K₂CO₃) Base->4-Chlorophenoxide Chloroacetone Chloroacetone Product 1-(4-Chlorophenoxy)propan-2-one Chloroacetone->Product 4-Chlorophenoxide->Product Sₙ2 Attack

Figure 1: Conceptual workflow of the Williamson ether synthesis for 1-(4-chlorophenoxy)propan-2-one.
Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-(4-chlorophenoxy)propan-2-one based on established Williamson ether synthesis methodologies[2].

Materials and Reagents:

  • 4-Chlorophenol

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorophenol (6.43 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol), and acetone (250 mL).

  • Addition of Chloroacetone: While stirring the mixture, add chloroacetonitrile (4.15 g, 3.5 mL, 55 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude product in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M sodium hydroxide solution (2 x 50 mL), water (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenoxy)propan-2-one.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the ether oxygen, and the methyl protons of the acetyl group.

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methylene Protons (-O-CH₂-): A singlet around δ 4.5-4.7 ppm.

  • Methyl Protons (-C(O)-CH₃): A singlet around δ 2.2-2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 205-207 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the ether oxygen appearing more downfield.

  • Methylene Carbon (-O-CH₂-): A signal around δ 73-75 ppm.

  • Methyl Carbon (-C(O)-CH₃): A signal in the upfield region, around δ 26-28 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the aromatic C-O stretching.

  • C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹.

  • Aromatic C-O Stretch: A strong absorption band in the region of 1220-1260 cm⁻¹.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 1090-1010 cm⁻¹.

  • Aromatic C-H Bending: Out-of-plane bending vibrations for the 1,4-disubstituted ring around 810-840 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will exhibit a molecular ion peak and characteristic fragmentation patterns. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

  • Molecular Ion (M⁺): A peak at m/z 184, with a corresponding M+2 peak at m/z 186.

  • Major Fragments: Fragmentation is likely to occur via alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (CH₃•) to give a fragment at m/z 169/171, and cleavage of the C-C bond between the carbonyl and methylene groups to give a 4-chlorophenoxymethyl cation at m/z 141/143. A peak corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43 is also expected.

Chemical Reactivity and Applications in Synthesis

The reactivity of 1-(4-chlorophenoxy)propan-2-one is dominated by the presence of the ketone functional group and the acidic α-protons on the methylene group.

Reactivity of the α-Methylene Group

The protons on the carbon adjacent to the carbonyl group (the α-methylene group) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in the further functionalization of the molecule.

Role as a Precursor to Triazole Fungicides

1-(4-Chlorophenoxy)propan-2-one is a crucial intermediate in the synthesis of triazole fungicides, most notably triadimefon. The synthesis of triadimefon from this intermediate involves the α-halogenation of the ketone followed by nucleophilic substitution with 1,2,4-triazole.

Triadimefon_Synthesis Start 1-(4-Chlorophenoxy)propan-2-one Intermediate α-Halo-1-(4-chlorophenoxy)propan-2-one Start->Intermediate α-Halogenation Product Triadimefon Intermediate->Product Nucleophilic Substitution Reagent1 Halogenating Agent (e.g., Br₂) Reagent1->Intermediate Reagent2 1,2,4-Triazole Reagent2->Product

Figure 2: Synthetic pathway from 1-(4-chlorophenoxy)propan-2-one to Triadimefon.

This transformation highlights the importance of 1-(4-chlorophenoxy)propan-2-one as a building block for complex, biologically active molecules. The fungicidal activity of triadimefon and related compounds stems from their ability to inhibit sterol biosynthesis in fungi.

Biological Activity and Toxicology

While the primary interest in 1-(4-chlorophenoxy)propan-2-one is as a synthetic intermediate, it is important to consider its potential biological effects. Data on the specific biological activity and toxicology of this compound are limited. However, given its structural similarity to other chlorophenoxy compounds, caution should be exercised during handling. Chlorophenoxy derivatives can exhibit a range of biological activities and toxicities.

Safety and Handling

As a laboratory chemical, 1-(4-chlorophenoxy)propan-2-one should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-(4-Chlorophenoxy)propan-2-one is a valuable chemical intermediate with significant applications in the synthesis of agrochemicals. Its preparation via the Williamson ether synthesis is a classic example of a robust and scalable organic reaction. Understanding its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. This guide provides a foundational understanding of this compound, intended to support the work of scientists and professionals in the chemical and pharmaceutical industries.

References

Reactivity of the ketone group in 1-(4-Chlorophenoxy)acetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Ketone Group in 1-(4-Chlorophenoxy)acetone for Synthetic and Medicinal Chemistry Applications

Abstract

This compound is a versatile bifunctional molecule that serves as a valuable intermediate in synthetic and medicinal chemistry. Its structure, featuring a reactive ketone group and a chemically stable chlorophenoxy moiety, allows for a wide range of chemical transformations. The chlorophenoxy group is a common feature in many biologically active compounds, making this scaffold particularly attractive for the development of novel pharmaceutical agents and agrochemicals.[1][2][3] This technical guide provides a comprehensive analysis of the reactivity of the ketone functional group within this compound. We will explore key transformations including reduction, reductive amination, and aldol condensation, providing not only detailed experimental protocols but also the underlying mechanistic rationale and strategic considerations for each reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction to this compound: A Scaffold of Interest

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 1-(4-chlorophenoxy)propan-2-one, possesses a unique combination of functional groups: an aromatic ether and a ketone.[4] The ether linkage provides metabolic stability in many biological systems, while the ketone offers a reactive handle for extensive derivatization. The electron-withdrawing nature of the 4-chlorophenyl group subtly influences the reactivity of the adjacent ketone, primarily through inductive effects transmitted via the ether oxygen and methylene spacer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18859-35-3[4]
Molecular Formula C₉H₉ClO₂Calculated
Molecular Weight 184.62 g/mol Calculated
IUPAC Name 1-(4-chlorophenoxy)propan-2-one[4]
Appearance Expected to be a liquid or low-melting solidGeneral Knowledge
Significance in Medicinal Chemistry and Agrochemicals

The this compound core is a privileged scaffold. The chlorophenoxy group is present in numerous commercial products and clinical candidates, including the antifungal agent Climbazole and intermediates for fungicides like difenoconazole.[1][2] Its presence can enhance binding affinity to biological targets and improve pharmacokinetic properties. The ketone group serves as a critical attachment point for introducing diversity, enabling the synthesis of large chemical libraries for high-throughput screening. By modifying this position, chemists can systematically probe the structure-activity relationship (SAR) of a lead compound.

Overview of Ketone Reactivity

The reactivity of this compound is dominated by the chemistry of its ketone group. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent α-protons on the methyl group are acidic and can be removed by a base to form a nucleophilic enolate. This dual reactivity allows for a diverse set of transformations.

G cluster_0 Reactions at Carbonyl Carbon cluster_1 Reactions at α-Carbon main This compound reduction Reduction main->reduction Nucleophilic Addition red_amin Reductive Amination main->red_amin Imine Formation & Reduction wittig Wittig Reaction main->wittig Olefination aldol Aldol Condensation main->aldol Enolate Formation G start Ketone + Primary Amine imine Imine Intermediate start->imine Condensation (-H₂O) product Secondary Amine imine->product Reduction reagent NaBH(OAc)₃ reagent->imine G ketone This compound enolate Enolate (Nucleophile) ketone->enolate Deprotonation adduct β-Hydroxy Ketone (Aldol Adduct) enolate->adduct C-C Bond Formation aldehyde Non-enolizable Aldehyde (Electrophile) aldehyde->adduct product α,β-Unsaturated Ketone (Final Product) adduct->product Dehydration (-H₂O) base Base (e.g., NaOH) base->ketone

References

Theoretical studies on 1-(4-Chlorophenoxy)acetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical Studies of 1-(4-Chlorophenoxy)acetone

Abstract

This guide provides a comprehensive theoretical analysis of this compound (CAS No: 18859-35-3), a key chemical intermediate in the synthesis of various organic compounds, including antifungal agents.[1] Leveraging Density Functional Theory (DFT), we explore the molecule's structural, electronic, and spectroscopic properties. This whitepaper details the optimized molecular geometry, Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP), providing a foundational understanding of its reactivity and stability. Furthermore, we present a reproducible computational workflow for these analyses, offering a self-validating system for researchers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the physicochemical characteristics of this compound from a computational chemistry perspective.

Introduction: The Significance of this compound

This compound, with the molecular formula C₉H₉ClO₂, is an aromatic ketone and ether.[1] While a seemingly simple molecule, it serves as a critical building block in organic synthesis. Its most notable application is as a precursor in the production of Climbazole, a widely used imidazole antifungal agent found in anti-dandruff shampoos and other personal care products.[2][3] The efficiency of synthetic routes to high-value compounds like Climbazole depends on a deep understanding of the reactivity of its intermediates.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for elucidating molecular properties that are difficult or time-consuming to measure experimentally. DFT allows for the precise calculation of a molecule's optimized geometry, electronic structure, and vibrational frequencies.[4][5] This in-silico approach provides invaluable insights into chemical reactivity, stability, and spectroscopic signatures, thereby accelerating research and development. This guide explains the causality behind computational choices and provides a robust framework for the theoretical investigation of this compound.

Theoretical Methodology: A Validating Workflow

To ensure scientific integrity and reproducibility, all theoretical data presented herein were derived from a standardized computational protocol. The choice of method and basis set represents a balance between computational cost and accuracy, a common consideration in industrial and academic research.

Computational Protocol
  • Initial Structure Drawing : The 2D structure of this compound was drawn using chemical structure software and converted to a 3D format.

  • Geometry Optimization : The initial 3D structure was optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-31G(d,p) basis set. This level of theory is widely accepted for providing reliable geometric parameters for organic molecules.[4]

  • Frequency Calculation : A vibrational frequency analysis was performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Electronic Property Analysis : Using the optimized geometry, single-point energy calculations were performed to determine electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Below is a visualization of the computational workflow employed.

G cluster_workflow Computational Analysis Workflow A Step 1: Initial 3D Structure Generation B Step 2: Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B Input Geometry C Step 3: Frequency Calculation & Verification B->C Optimized Structure D Step 4: HOMO-LUMO Analysis C->D Verified Minimum Energy Structure E Step 5: Molecular Electrostatic Potential (MEP) Mapping C->E Verified Minimum Energy Structure F Step 6: Data Interpretation & Reporting D->F E->F

Caption: A flowchart of the DFT-based computational workflow.

Molecular Structure and Geometry

The optimized three-dimensional structure of this compound reveals key spatial arrangements of its constituent atoms. The molecule consists of a 4-chlorophenoxy group linked via an ether oxygen to an acetone moiety.

References

An In-depth Technical Guide to 1-(4-Chlorophenoxy)acetone: From Foundational Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, history, and applications of a key chemical intermediate.

Abstract

1-(4-Chlorophenoxy)acetone, a halogenated aromatic ketone, serves as a crucial building block in the synthesis of a variety of more complex organic molecules. While its discovery is not marked by a singular breakthrough publication, its existence is a direct consequence of one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis. This guide provides a comprehensive overview of this compound, detailing its historical context through the lens of this foundational reaction, providing a robust, validated protocol for its synthesis, and exploring its applications as a chemical intermediate, particularly in the development of pharmaceutical and agricultural agents.

Historical Context: A Legacy of the Williamson Ether Synthesis

The history of this compound is intrinsically linked to the groundbreaking work of British chemist Alexander William Williamson in 1850.[1][2] His development of what is now known as the Williamson ether synthesis revolutionized the understanding of chemical structures and provided the first general method for preparing ethers.[1][2] The reaction involves the nucleophilic displacement of a halide from an organohalide by an alkoxide or phenoxide ion.[1][2]

This robust and versatile SN2 reaction provided chemists with a predictable and efficient tool for forming carbon-oxygen bonds.[1][2][3] The synthesis of this compound is a classic application of this principle, where the nucleophilic 4-chlorophenoxide ion attacks the electrophilic carbon of chloroacetone. While the exact date of its first synthesis is not prominently documented, it stands as a testament to the enabling power of Williamson's discovery, which paved the way for the routine preparation of countless ethers and their derivatives for research and industrial purposes.

Synthesis Methodology: The Williamson Etherification

The primary and most efficient route for the laboratory-scale synthesis of this compound is the Williamson ether synthesis. This method is favored for its reliability and high yields when using a primary alkyl halide.[1]

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The process occurs in two main stages:

  • Deprotonation: 4-Chlorophenol, being more acidic than aliphatic alcohols, is readily deprotonated by a moderately strong base, such as potassium carbonate, to form the potassium 4-chlorophenoxide salt. This salt is a potent nucleophile.

  • Nucleophilic Attack: The 4-chlorophenoxide ion then acts as the nucleophile, executing a backside attack on the primary carbon of chloroacetone.[1][2] This concerted step involves the simultaneous formation of the new carbon-oxygen ether bond and the breaking of the carbon-chlorine bond, displacing the chloride ion as the leaving group.[1][2]

The choice of a primary alkyl halide (chloroacetone) is critical, as secondary and tertiary halides would favor a competing E2 elimination reaction, significantly reducing the yield of the desired ether product.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from starting materials to the purified final product.

SynthesisWorkflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Product Characterization Reactants 4-Chlorophenol Potassium Carbonate Acetone (Solvent) Stirring Stir at Room Temperature (Deprotonation) Reactants->Stirring Phenoxide Potassium 4-Chlorophenoxide (in situ) Stirring->Phenoxide Chloroacetone Add Chloroacetone Phenoxide->Chloroacetone Reflux Heat under Reflux (Ether Formation) Chloroacetone->Reflux CrudeMixture Crude Reaction Mixture Reflux->CrudeMixture Filter Filter to remove K₂CO₃/KCl CrudeMixture->Filter Evaporate Evaporate Acetone Filter->Evaporate Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Evaporate->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry FinalEvap Evaporate Solvent Dry->FinalEvap Product Purified this compound FinalEvap->Product Analysis Analysis: - NMR Spectroscopy - IR Spectroscopy - Melting Point (if solid) Product->Analysis

Caption: Synthesis workflow for this compound via Williamson etherification.

Detailed Experimental Protocol

This protocol describes a representative laboratory synthesis of this compound.

Materials:

  • 4-Chlorophenol (1.0 eq)

  • Chloroacetone (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Acetone, ACS grade

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq), finely powdered potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of 4-chlorophenol).

  • Phenoxide Formation: Stir the suspension vigorously at room temperature for 15-20 minutes. The potassium carbonate acts as the base to deprotonate the phenol, forming the potassium 4-chlorophenoxide in situ.[5]

  • Addition of Alkyl Halide: Add chloroacetone (1.05 eq) to the stirring suspension.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6]

  • Work-up (Quenching & Extraction): a. After the reaction is complete, allow the mixture to cool to room temperature. b. Filter the mixture to remove the solid potassium salts (K₂CO₃ and KCl byproduct). c. Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and finally with brine.[7]

  • Drying and Isolation: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Characterization: a. The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary. b. The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy.[8][9][10] The disappearance of the phenolic -OH peak and the appearance of new signals corresponding to the acetone moiety in the NMR spectrum confirm the successful synthesis.

Physicochemical and Safety Data

The key physical, chemical, and safety properties of this compound are summarized below.

Physicochemical Properties
PropertyValueSource(s)
IUPAC Name 1-(4-chlorophenoxy)propan-2-oneFluorochem
CAS Number 18859-35-3Fluorochem
Molecular Formula C₉H₉ClO₂Fluorochem
Molecular Weight 184.62 g/mol Fluorochem
Physical State LiquidFluorochem

Note: Specific values for boiling point, density, and solubility are not consistently reported across readily available safety data sheets and require experimental determination or reference to specialized chemical databases.

Hazard and Safety Information

This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Hazard TypeGHS StatementPrecautionary Measures
Skin Irritation H315 - Causes skin irritation.P264, P280, P302+P352
Eye Irritation H319 - Causes serious eye irritation.P280, P305+P351+P338
Respiratory Irritation H335 - May cause respiratory irritation.P261, P271, P304+P340

(Source: Information synthesized from typical supplier safety data sheets. Users must consult the specific SDS for the material they are handling.)

Applications in Organic Synthesis

This compound is not typically an end-product but rather a valuable intermediate in the synthesis of more complex, high-value molecules. Its bifunctional nature—containing both an ether linkage and a ketone group—allows for a wide range of subsequent chemical transformations.

A primary application is in the synthesis of antifungal agents used in both agriculture and medicine. For example, it is a structural component and synthetic precursor for azole fungicides. The synthesis of the antifungal agent Climbazole (1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one) involves a similar chlorophenoxy ketone backbone.[11][12] This highlights the utility of the 4-chlorophenoxy moiety in designing biologically active compounds.

Conclusion

This compound is a compound whose significance lies not in a celebrated discovery but in its utility as a product of a foundational chemical reaction. Born from the principles of the Williamson ether synthesis, it serves as a versatile intermediate for constructing more elaborate molecules. A thorough understanding of its synthesis, grounded in the SN2 mechanism, allows for its efficient preparation in the laboratory. Its role as a building block in the development of antifungal agents underscores its importance to professionals in the fields of medicinal chemistry and drug development. This guide provides the historical context, a validated synthetic framework, and an overview of its applications, serving as a comprehensive technical resource for the scientific community.

References

Methodological & Application

Application Notes & Protocols: 1-(4-Chlorophenoxy)acetone as a Strategic Precursor in Modern Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic application of 1-(4-chlorophenoxy)acetone in the synthesis of azole-based fungicides. We explore the underlying chemical principles, provide validated, step-by-step protocols for key transformations, and discuss the established mechanism of action for the resulting fungicidal compounds. This guide emphasizes the causality behind experimental choices to empower researchers in developing novel, high-efficacy antifungal agents.

Introduction: The Significance of the this compound Scaffold

This compound is a highly valuable and versatile chemical intermediate in the field of agrochemical research. Its structure incorporates two key pharmacophoric elements: the 4-chlorophenoxy group and a reactive acetone moiety. The presence of a chlorine atom in the para position of the phenyl ring is a well-established feature in numerous successful fungicides, contributing to their binding affinity and overall biological activity. The ketone functional group provides a reactive handle for constructing more complex molecular architectures, particularly the tertiary alcohol core characteristic of many potent azole fungicides.

Azole fungicides, especially the triazole subclass, represent a cornerstone in the management of fungal pathogens in agriculture.[1][2] Their primary mode of action is the targeted inhibition of sterol biosynthesis, a metabolic pathway essential for the integrity of fungal cell membranes.[3][4] Specifically, triazoles disrupt the function of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is critical for converting lanosterol to ergosterol, the primary sterol in most fungal cell membranes.[3][7] By inhibiting this step, triazole fungicides lead to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising membrane structure and function, which results in the cessation of fungal growth and cell death.[6]

This guide will detail the synthetic transformation of this compound into a representative triazole fungicide, illustrating its utility as a foundational building block.

Core Synthetic Pathway: From Ketone to Triazole Fungicide

The most efficient synthetic route from this compound to a target triazole fungicide involves a two-step sequence: a Corey-Chaykovsky epoxidation followed by a nucleophilic ring-opening of the resulting oxirane with 1,2,4-triazole. This pathway is widely adopted due to its high efficiency and stereochemical control.

G cluster_start Starting Material cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Azole Introduction A This compound B Corey-Chaykovsky Reaction (CH3)3S+I-, NaH, DMSO A->B Ketone Substrate C 2-((4-Chlorophenoxy)methyl)-2-methyloxirane B->C Forms Oxirane Intermediate D Nucleophilic Ring-Opening 1,2,4-Triazole, NaH, DMF C->D Electrophilic Substrate E Final Triazole Fungicide (Tertiary Alcohol) D->E Forms Final Product

Caption: General synthetic workflow from this compound to a triazole fungicide.

Rationale for Method Selection
  • Corey-Chaykovsky Epoxidation: This reaction is chosen over other epoxidation methods (e.g., with peroxy acids) because it is highly specific for ketones and aldehydes. It utilizes a soft nucleophile, a sulfur ylide, which adds to the carbonyl carbon, followed by an intramolecular substitution to form the epoxide ring. This avoids unwanted side reactions like the Baeyer-Villiger oxidation that can occur with peroxy acids.

  • Oxirane Ring-Opening with Triazole: The use of sodium 1,2,4-triazolide, formed in situ by reacting 1,2,4-triazole with a strong base like sodium hydride (NaH), creates a potent nucleophile. This nucleophile attacks the sterically less hindered carbon of the epoxide ring, leading to a highly regioselective synthesis of the desired tertiary alcohol. Dimethylformamide (DMF) is an ideal solvent for this step as it is polar aprotic, effectively solvating the sodium cation and enhancing the nucleophilicity of the triazolide anion.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative triazole fungicide, 1-(4-chlorophenoxy)-2-(1H-1,2,4-triazol-1-yl)propan-2-ol , from the title precursor.

Protocol 1: Synthesis of 2-((4-Chlorophenoxy)methyl)-2-methyloxirane

G start Start prep_ylide 1. Prepare Sulfur Ylide - Add NaH to anhydrous DMSO under N2. - Add Trimethylsulfonium iodide portion-wise. - Stir until H2 evolution ceases. start->prep_ylide add_ketone 2. Add Ketone - Cool ylide solution to 10-15°C. - Add this compound dropwise. prep_ylide->add_ketone reaction 3. Reaction - Allow to warm to room temperature. - Stir for 12-16 hours. - Monitor by TLC. add_ketone->reaction workup 4. Work-up - Quench with cold water. - Extract with Ethyl Acetate (3x). - Wash combined organics with brine. reaction->workup purify 5. Purification - Dry organic layer over Na2SO4. - Concentrate under reduced pressure. - Purify crude oil via column chromatography. workup->purify end End Product: Pure Oxirane purify->end

Caption: Experimental workflow for the epoxidation of this compound.

Materials & Reagents:

  • This compound

  • Trimethylsulfonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Ylide Formation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMSO. To this suspension, add trimethylsulfonium iodide (1.2 eq.) portion-wise at room temperature. The mixture will warm and evolve hydrogen gas. Stir the resulting milky white solution for 1 hour or until gas evolution ceases.

  • Ketone Addition: Cool the ylide solution in an ice-water bath. Add a solution of this compound (1.0 eq.) in anhydrous DMSO dropwise via a dropping funnel, maintaining the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic extracts and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the resulting oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxirane.

Protocol 2: Synthesis of 1-(4-chlorophenoxy)-2-(1H-1,2,4-triazol-1-yl)propan-2-ol

Materials & Reagents:

  • 2-((4-Chlorophenoxy)methyl)-2-methyloxirane (from Protocol 1)

  • 1H-1,2,4-Triazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Deionized water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Triazolide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.5 eq.) in anhydrous DMF. Add 1H-1,2,4-triazole (1.5 eq.) portion-wise at room temperature. Stir the mixture for 1 hour until hydrogen evolution ceases, indicating the formation of sodium triazolide.

  • Oxirane Addition: Add a solution of 2-((4-chlorophenoxy)methyl)-2-methyloxirane (1.0 eq.) in anhydrous DMF to the sodium triazolide suspension.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 6-8 hours. Monitor the consumption of the oxirane by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated ammonium chloride solution. Add deionized water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by silica gel column chromatography to yield the final product as a solid.

Data Summary & Characterization

The following table summarizes key data for the intermediate and final product described in the protocols.

Compound NameIUPAC NameMolecular FormulaMol. Weight ( g/mol )Expected YieldKey ¹H NMR Signals (δ, ppm, CDCl₃)
2-((4-Chlorophenoxy)methyl)-2-methyloxirane2-((4-chlorophenoxy)methyl)-2-methyloxiraneC₁₀H₁₁ClO₂198.6475-85%7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.90 (s, 2H, -OCH₂-), 2.80 (d, 1H, oxirane-CH), 2.65 (d, 1H, oxirane-CH), 1.45 (s, 3H, -CH₃)
1-(4-chlorophenoxy)-2-(1H-1,2,4-triazol-1-yl)propan-2-ol1-(4-chlorophenoxy)-2-(1H-1,2,4-triazol-1-yl)propan-2-olC₁₁H₁₂ClN₃O₂269.6965-80%8.20 (s, 1H, Triazole-H), 8.00 (s, 1H, Triazole-H), 7.20 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 4.50 (s, 2H, -CH₂-), 4.00 (s, 1H, -OH), 1.60 (s, 3H, -CH₃)

Fungicidal Mechanism of Action: A Visual Guide

The final synthesized triazole compound acts by inhibiting the ergosterol biosynthesis pathway, a critical process for fungal survival.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (Cytochrome P450 Enzyme) Lanosterol->CYP51 Substrate Intermediate Epoxy-Intermediate CYP51->Intermediate Catalyzes Demethylation Accumulation Accumulation of Toxic Sterols CYP51->Accumulation Ergosterol Ergosterol Intermediate->Ergosterol Further Steps Membrane Functional Cell Membrane (Requires Ergosterol) Ergosterol->Membrane Death Membrane Disruption & Fungal Cell Death Fungicide Synthesized Triazole Fungicide Fungicide->Block Inhibits Accumulation->Death

Caption: Mechanism of action of triazole fungicides via inhibition of ergosterol biosynthesis.

The nitrogen atom (N4) of the triazole ring coordinates to the heme iron atom within the active site of the CYP51 enzyme.[6] This binding event physically blocks the natural substrate, lanosterol, from accessing the catalytic site, thereby halting the entire biosynthetic cascade. The resulting lack of ergosterol and buildup of methylated sterol precursors leads to a dysfunctional cell membrane, increased permeability, and ultimately, cell death.[1][5]

References

Application Notes and Protocols for the Analytical Characterization of 1-(4-Chlorophenoxy)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenoxy)acetone, with the IUPAC name 1-(4-chlorophenoxy)propan-2-one, is a chemical intermediate of significant interest in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a chlorophenoxy moiety linked to an acetone unit, imparts specific physicochemical properties that necessitate robust analytical methods for its characterization. Accurate and reliable analytical techniques are paramount for ensuring the purity, stability, and quality of this compound throughout the drug development and manufacturing processes.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to ensure scientific integrity and self-validating methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective analytical methods. These properties guide decisions on solvent selection for sample preparation, chromatographic conditions, and spectroscopic analysis.

PropertyValueSource
IUPAC Name 1-(4-chlorophenoxy)propan-2-one[2]
Synonyms This compound[2]
CAS Number 18859-35-3[2]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Boiling Point 147-148 °C (at 17 Torr)[2]
Predicted Density 1.187 ± 0.06 g/cm³[2]

Strategic Analytical Workflow

A multi-faceted approach is essential for the comprehensive characterization of this compound. The logical workflow presented below outlines the integration of various analytical techniques to confirm identity, assess purity, and quantify the analyte.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_UV HPLC-UV (Purity & Quantification) Filtration->HPLC_UV Primary Analysis GC_MS GC-MS (Impurity ID & Volatiles) Filtration->GC_MS Orthogonal Method Spectroscopy Spectroscopic ID (NMR, FT-IR) Filtration->Spectroscopy Structural Confirmation Purity_Report Purity Assessment & Impurity Profile HPLC_UV->Purity_Report GC_MS->Purity_Report Structural_Elucidation Structural Confirmation & Characterization Spectroscopy->Structural_Elucidation Final_Report Final_Report Purity_Report->Final_Report Structural_Elucidation->Final_Report MS_Fragmentation M [M]⁺• m/z 184/186 F1 [M - CH₃CO]⁺ m/z 141/143 M->F1 - 43 Da F2 [ClC₆H₄OH]⁺• m/z 128/130 M->F2 Rearrangement F3 [CH₃CO]⁺ m/z 43 M->F3 α-cleavage

References

The Strategic Role of the 1-(4-Chlorophenoxy)acetyl Moiety in Medicinal Chemistry: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-(4-Chlorophenoxy)acetyl Moiety as a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain structural motifs consistently emerge as cornerstones for the development of effective therapeutic agents. The 1-(4-chlorophenoxy)acetyl group, embodied by its simplest ketone form, 1-(4-chlorophenoxy)acetone, represents a key pharmacophore. Its utility lies not only in its direct incorporation into bioactive molecules but also as a synthetic precursor to a range of compounds with significant pharmacological activity. The presence of the chlorophenoxy group often enhances lipophilicity and can facilitate crucial interactions with biological targets. This guide provides an in-depth exploration of the applications of this scaffold, with a particular focus on its role in the synthesis of fibrate-class drugs, which are pivotal in the management of dyslipidemia.

Application Note: Synthesis of Fibrate Analogs for Cardiovascular Disease

Background: The Therapeutic Significance of Fibrates

Fibrates are a class of amphipathic carboxylic acids that have been a mainstay in the treatment of hyperlipidemia for decades.[1][2] They are particularly effective at lowering high levels of serum triglycerides and low-density lipoprotein (LDL) cholesterol, while concurrently raising levels of high-density lipoprotein (HDL) cholesterol.[3][4] This modulation of lipid profiles is critical in reducing the risk of atherosclerosis and subsequent cardiovascular events.[4]

The primary mechanism of action for fibrates involves the activation of peroxisome proliferator-activated receptors (PPARs), specifically the PPARα isoform.[3] PPARs are nuclear receptors that regulate the transcription of a host of genes involved in lipid and glucose metabolism. Activation of PPARα by fibrates leads to increased lipoprotein lipase activity, enhanced fatty acid uptake and catabolism, and a reduction in the production of very-low-density lipoprotein (VLDL).[3]

The chemical structure of fibrates is characterized by a 2-aryloxy-2-methylpropanoic acid core. The 1-(4-chlorophenoxy)acetyl moiety is a direct structural precursor to this critical pharmacophore.

Key Fibrate Drugs: A Structural Overview

The following table summarizes the structures of several prominent fibrate drugs, highlighting the common 2-aryloxy-2-methylpropanoic acid core.

Drug NameAryloxy GroupR Group
Clofibrate 4-ChlorophenoxyEthyl
Gemfibrozil 2,5-DimethylphenoxyH
Bezafibrate 4-[2-(4-Chlorobenzamido)ethyl]phenoxyH
Fenofibrate 4-(4-Chlorobenzoyl)phenoxyIsopropyl
Synthetic Strategy: The Bargellini Reaction for Fibrate Core Synthesis

A powerful and historically significant method for the synthesis of the 2-aryloxy-2-methylpropanoic acid core of fibrates is the Bargellini reaction.[5] This one-pot, multi-component reaction typically involves the reaction of a phenol with acetone and chloroform in the presence of a strong base, such as sodium hydroxide.[5] The reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the enolate of acetone. The resulting intermediate is then attacked by the phenoxide ion to form the final product.

While this compound is not a direct starting material in the classical Bargellini reaction, its structure represents the key intermediate that is formed in situ from the phenoxide and the acetone-derived species. Understanding the reactivity of this compound is therefore crucial for optimizing the synthesis of fibrate analogs.

Bargellini Reaction for Fibrate Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Base Acetone Acetone Acetone Enolate Acetone Enolate Acetone->Acetone Enolate Base Chloroform Chloroform Dichlorocarbene Dichlorocarbene Chloroform->Dichlorocarbene Base Base Base Fibrate Core 2-Aryloxy-2-methylpropanoic Acid Phenoxide->Fibrate Core Dichlorocarbene->Fibrate Core Acetone Enolate->Fibrate Core

General synthetic pathway for the fibrate core via the Bargellini reaction.

Experimental Protocol: Synthesis of Bezafibrate

This protocol is adapted from established patent literature and provides a robust method for the synthesis of Bezafibrate.[6][7]

Materials and Reagents
  • N-(4-hydroxyphenethyl)-4-chlorobenzamide

  • Acetone

  • Chloroform

  • Sodium Hydroxide (solid)

  • Toluene

  • Hydrochloric Acid (concentrated)

  • Deionized Water

  • Ethyl Acetate (for recrystallization)

Experimental Workflow

Bezafibrate Synthesis Workflow Start Reaction_Setup 1. Reaction Setup: - Add N-(4-hydroxyphenethyl)-4-chlorobenzamide, toluene, and acetone to the reaction vessel. Start->Reaction_Setup Base_Addition 2. Base Addition: - Add powdered Sodium Hydroxide. Reaction_Setup->Base_Addition Chloroform_Addition 3. Chloroform Addition: - Heat to 40-50°C. - Add Chloroform dropwise. Base_Addition->Chloroform_Addition Reaction_Monitoring 4. Reaction Monitoring: - Maintain at 50-60°C for 2-3 hours. - Monitor by TLC. Chloroform_Addition->Reaction_Monitoring Workup 5. Aqueous Workup: - Cool the reaction mixture. - Add water and separate the aqueous layer. Reaction_Monitoring->Workup Acidification 6. Acidification: - Cool the aqueous layer in an ice bath. - Acidify with concentrated HCl to pH 2-3. Workup->Acidification Isolation 7. Product Isolation: - Collect the precipitate by filtration. - Wash with cold water. Acidification->Isolation Purification 8. Purification: - Recrystallize from ethyl acetate. Isolation->Purification Final_Product 9. Final Product: - Dry the purified Bezafibrate. Purification->Final_Product End Final_Product->End

Step-by-step workflow for the synthesis of Bezafibrate.
Detailed Procedure

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add N-(4-hydroxyphenethyl)-4-chlorobenzamide (1 equivalent), toluene (10 volumes), and acetone (3 volumes).

    • Rationale: Toluene serves as the primary solvent, while acetone is a key reactant in the formation of the isobutyrate moiety.

  • Base Addition: With vigorous stirring, add powdered sodium hydroxide (4 equivalents).

    • Rationale: A strong base is required to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide, and to facilitate the formation of dichlorocarbene from chloroform.

  • Chloroform Addition: Heat the mixture to 40-50°C. Slowly add chloroform (4 equivalents) dropwise via the dropping funnel over a period of 1 hour.

    • Rationale: The dropwise addition of chloroform helps to control the exothermic reaction. The elevated temperature promotes the formation of dichlorocarbene and the subsequent reaction steps.

  • Reaction Monitoring: After the addition of chloroform is complete, increase the temperature to 50-60°C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Maintaining the reaction at an elevated temperature ensures the completion of the reaction.

  • Aqueous Workup: Cool the reaction mixture to room temperature. Add deionized water (10 volumes) and stir for 15 minutes. Separate the aqueous layer.

    • Rationale: The addition of water quenches the reaction and dissolves the sodium salt of the product, allowing for its separation from the organic layer containing unreacted starting materials and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath to 0-5°C. With stirring, slowly add concentrated hydrochloric acid until the pH of the solution is between 2 and 3. A white precipitate will form.

    • Rationale: Acidification protonates the carboxylate salt, leading to the precipitation of the free carboxylic acid (Bezafibrate), which is insoluble in water.

  • Product Isolation: Stir the suspension at 0-5°C for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

    • Rationale: This step isolates the crude product. Washing with cold water removes any remaining inorganic salts.

  • Purification: Recrystallize the crude product from ethyl acetate to obtain pure Bezafibrate.

    • Rationale: Recrystallization is a standard method for purifying solid organic compounds.

  • Final Product: Dry the purified crystals under vacuum to yield Bezafibrate as a white crystalline solid.

Conclusion

The 1-(4-chlorophenoxy)acetyl scaffold, as represented by this compound, is a valuable building block in medicinal chemistry. Its application in the synthesis of fibrate-class drugs highlights its importance in the development of therapies for cardiovascular diseases. The Bargellini reaction provides a classic and efficient route to the core structure of these drugs. The detailed protocol for the synthesis of Bezafibrate serves as a practical guide for researchers in drug discovery and development, illustrating the translation of fundamental organic chemistry principles into the synthesis of life-saving medications.

References

Protocol for the alkylation of 4-chlorophenol with chloroacetone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-Chlorophenoxyacetone via Williamson Ether Synthesis

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the O-alkylation of 4-chlorophenol with chloroacetone to synthesize 4-chlorophenoxyacetone. This protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for preparing substituted phenoxyacetone compounds, which are valuable intermediates in the synthesis of various biologically active molecules.

Introduction and Scientific Background

The alkylation of phenols is a cornerstone reaction in organic synthesis, enabling the creation of aryl ethers. These motifs are prevalent in pharmaceuticals, agrochemicals, and material science. The specific reaction between 4-chlorophenol and chloroacetone yields 4-chlorophenoxyacetone, an important chemical intermediate. The primary synthetic route for this transformation is the Williamson ether synthesis, a classic SN2 reaction.[1][2][3]

The process involves two fundamental steps:

  • Deprotonation: The acidic proton of the phenolic hydroxyl group is abstracted by a suitable base to form a potent nucleophile, the 4-chlorophenoxide anion.

  • Nucleophilic Substitution: The generated phenoxide attacks the electrophilic α-carbon of chloroacetone, displacing the chloride leaving group to form the desired ether bond.

The choice of reaction conditions—specifically the base, solvent, and temperature—is critical for maximizing the yield of the desired O-alkylated product while minimizing potential side reactions, such as C-alkylation or self-condensation of chloroacetone.[4][5] This protocol utilizes potassium carbonate as a mild and effective base in an acetone solvent, which also serves as a reactant scaffold, providing a straightforward and high-yielding procedure.

Reaction Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Step 1: Formation of the Nucleophile (4-Chlorophenoxide) The phenolic proton of 4-chlorophenol is weakly acidic (pKa ≈ 9.4). A base, such as potassium carbonate (K₂CO₃), is required to deprotonate it, forming the 4-chlorophenoxide ion. This anion is a significantly stronger nucleophile than the parent phenol. The equilibrium favors the formation of the phenoxide in the presence of a suitable base.

Step 2: SN2 Attack and Ether Formation The 4-chlorophenoxide ion attacks the carbon atom bearing the chlorine in chloroacetone. Chloroacetone is an excellent electrophile for this SN2 reaction because the adjacent carbonyl group withdraws electron density, making the α-carbon more susceptible to nucleophilic attack.[1] The reaction proceeds via a backside attack, leading to the displacement of the chloride ion and the formation of the C-O ether bond.

Williamson Ether Synthesis Mechanism Mechanism of 4-Chlorophenol Alkylation cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack 4-CP 4-Chlorophenol Phenoxide 4-Chlorophenoxide (Nucleophile) 4-CP->Phenoxide Deprotonation Base K₂CO₃ (Base) Base->Phenoxide H₂O_CO₂ KHCO₃ Phenoxide->H₂O_CO₂ Product 4-Chlorophenoxyacetone Phenoxide->Product SN2 Attack Chloroacetone Chloroacetone (Electrophile) Chloroacetone->Product Chloride KCl (Byproduct) Product->Chloride

Caption: SN2 mechanism for the alkylation of 4-chlorophenol.

Causality Behind Experimental Choices:
  • Base Selection: Potassium carbonate is chosen over stronger bases like sodium hydroxide to minimize side reactions. Stronger bases can promote the self-condensation of chloroacetone.

  • Solvent Selection: Acetone is an ideal solvent. It is a polar aprotic solvent that effectively solvates the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile.[6] It is also readily available and easily removed post-reaction.

  • Temperature Control: The reaction is performed under reflux to ensure a sufficient reaction rate without causing decomposition of the reactants or products.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale synthesis.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Properties
4-Chlorophenol128.566.43 g50Toxic, Corrosive
Chloroacetone92.535.1 g (4.3 mL)55 (1.1 eq)Lachrymator, Toxic
Potassium Carbonate (K₂CO₃)138.2110.37 g75 (1.5 eq)Anhydrous, fine powder
Acetone58.08250 mL-Flammable, Volatile
Diethyl Ether74.12150 mL-Flammable, Peroxide-former
1M Hydrochloric Acid (HCl)36.46~30 mL-Corrosive
Deionized Water18.02300 mL--
Brine (Saturated NaCl)-50 mL--
Anhydrous Sodium Sulfate142.04~10 g-Drying agent
Equipment
  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and filter paper (for recrystallization)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (6.43 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).

    • Add 250 mL of acetone to the flask.

    • Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer.

  • Reaction Execution:

    • Stir the mixture vigorously for 15 minutes at room temperature to ensure good dispersion.

    • Slowly add chloroacetone (4.3 mL, 55 mmol) to the stirring suspension through the top of the condenser. Note: Chloroacetone is a lachrymator; this step must be performed in a well-ventilated fume hood.

    • Heat the reaction mixture to a gentle reflux (approx. 56°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid inorganic salts (KCl and excess K₂CO₃) from the reaction mixture and wash the filter cake with a small amount of acetone.

    • Combine the filtrate and washings and concentrate the solution using a rotary evaporator to remove the acetone.

    • To the resulting residue, add 100 mL of diethyl ether and 100 mL of deionized water. Transfer the mixture to a 500 mL separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove any unreacted 4-chlorophenol, then with deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.

  • Purification and Characterization:

    • Decant or filter the dried organic solution to remove the sodium sulfate.

    • Remove the diethyl ether using a rotary evaporator to yield the crude product, which may be a solid or a viscous oil.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

    • Dry the purified crystals under vacuum.

    • Determine the yield and characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Experimental Workflow Visualization

Experimental_Workflow Workflow for Synthesis of 4-Chlorophenoxyacetone cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Combine 4-Chlorophenol, K₂CO₃, and Acetone B Add Chloroacetone A->B C Reflux for 12-16 hours B->C D Cool and Filter Salts C->D E Evaporate Acetone D->E F Liquid-Liquid Extraction (Ether/Water) E->F G Wash Organic Layer (HCl, H₂O, Brine) F->G H Dry with Na₂SO₄ G->H I Evaporate Ether H->I J Recrystallize Product I->J K Characterize (MP, NMR, IR) J->K

Caption: A step-by-step workflow for the synthesis and purification process.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Insufficiently anhydrous reagents/solvent. 3. Base is not strong enough or has degraded.1. Increase reaction time; monitor by TLC. 2. Use freshly dried solvent and anhydrous K₂CO₃. 3. Use fresh, finely powdered K₂CO₃. Consider a stronger base like Cs₂CO₃ or using a phase-transfer catalyst.[7][8]
Presence of starting 4-chlorophenol in product 1. Insufficient chloroacetone or base. 2. Incomplete reaction. 3. Inefficient acidic wash during work-up.1. Ensure correct stoichiometry (1.1 eq of chloroacetone, 1.5 eq of base). 2. Extend reflux time. 3. Perform the 1M HCl wash thoroughly two or three times.
Formation of dark, tarry byproducts 1. Reaction temperature too high. 2. Presence of impurities. 3. Self-condensation of chloroacetone.1. Maintain a gentle, controlled reflux. 2. Use purified starting materials. 3. Ensure a non-nucleophilic base is used; avoid excessively strong bases.
C-Alkylation Product Detected The reaction conditions favor aromatic substitution.This is less common under these conditions but can be influenced by the solvent. Aprotic polar solvents like acetone or DMF strongly favor O-alkylation.[4]

Safety and Handling

  • 4-Chlorophenol: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. Handle with appropriate chemical-resistant gloves, lab coat, and eye protection.

  • Chloroacetone: A potent lachrymator (tear-inducing agent) and is toxic. All handling must be performed within a certified chemical fume hood.

  • Solvents (Acetone, Diethyl Ether): Highly flammable. Ensure no ignition sources are present in the laboratory. Ground equipment where necessary to prevent static discharge.

  • General: Perform a full risk assessment before beginning the experiment. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenoxy)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request to create a technical support center for improving the yield of 1-(4-Chlorophenoxy)acetone synthesis.

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the efficiency, yield, and purity of this important synthetic intermediate. We will move beyond basic protocols to explore the mechanistic underpinnings of the reaction, troubleshoot common experimental hurdles, and introduce advanced optimization strategies.

Part 1: Foundational Principles & Reaction Mechanism

The synthesis of this compound is classically achieved via the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[1][2][3] The process occurs in two fundamental steps:

  • Deprotonation: A base is used to deprotonate the weakly acidic hydroxyl group of 4-chlorophenol, forming the more nucleophilic 4-chlorophenoxide anion.

  • Nucleophilic Attack: The generated 4-chlorophenoxide attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group to form the desired ether product.[1][4]

Visualizing the Core Reaction Mechanism

Williamson_Ether_Synthesis Core Reaction Mechanism cluster_reactants cluster_products R1 4-Chlorophenol Intermediate 4-Chlorophenoxide Anion (Nucleophile) R1->Intermediate Step 1 Deprotonation Base Base (e.g., K₂CO₃, NaOH) Base->Intermediate R2 Chloroacetone Product This compound R2->Product Intermediate->Product Step 2 SN2 Attack Salt Salt Byproduct

Caption: The two-step Williamson ether synthesis pathway.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing concise answers and foundational knowledge.

Q1: What is the best base for deprotonating 4-chlorophenol? The choice of base is critical and depends on the solvent system and overall reaction conditions.

  • Potassium Carbonate (K₂CO₃): A commonly used, moderately strong base. It is advantageous due to its low cost and ease of handling. It is typically used in polar aprotic solvents like acetone or DMF.[5]

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Stronger bases that can be used in aqueous-organic biphasic systems, often in conjunction with a phase-transfer catalyst.[6]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base used in anhydrous aprotic solvents (like THF or DMF). It offers irreversible deprotonation but requires careful handling due to its reactivity with water and protic solvents.[7]

Q2: Why is my reaction slow or stalling? Several factors can lead to a sluggish reaction:

  • Insufficient Base: Incomplete deprotonation of the phenol results in a low concentration of the active nucleophile. Ensure at least stoichiometric equivalence of the base.

  • Poor Solubility: If the 4-chlorophenoxide salt is not soluble in the reaction solvent, its ability to react with chloroacetone is limited.

  • Leaving Group Ability: Chloride is a good leaving group, but not the best. The reaction can be accelerated by adding a catalytic amount of an iodide salt (e.g., KI or NaI). The iodide, being a better nucleophile and a better leaving group, can participate in an in-situ Finkelstein reaction to generate the more reactive iodoacetone intermediate.[5]

Q3: What is Phase-Transfer Catalysis (PTC) and why should I use it? Phase-Transfer Catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide salt and an organic phase containing chloroacetone).[6][8] A PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBAC), forms an ion pair with the phenoxide anion.[9][10] This lipophilic ion pair is soluble in the organic phase, allowing it to react efficiently with chloroacetone.

Benefits of PTC:

  • Increased Reaction Rate: Overcomes the insolubility barrier.[10]

  • Milder Conditions: Allows for lower reaction temperatures and shorter times.

  • Use of Inorganic Bases: Facilitates the use of inexpensive bases like NaOH or K₂CO₃ with organic solvents.[11]

Visualizing the Role of a Phase-Transfer Catalyst

PTC_Mechanism Mechanism of Phase-Transfer Catalysis (PTC) cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide 4-Chlorophenoxide Anion (ArO⁻) PTC_IonPair [Q⁺ ArO⁻] Ion Pair Phenoxide->PTC_IonPair Ion Exchange Base Base Cation (e.g., K⁺) Chloroacetone Chloroacetone (R-Cl) Product Product (ArO-R) Chloroacetone->Product PTC_aq PTC (Q⁺X⁻) Product->PTC_aq Catalyst Regeneration PTC_IonPair->Chloroacetone SN2 Reaction

Caption: The catalytic cycle of a phase-transfer catalyst.

Part 3: Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to poor yields.

Problem Observed Potential Cause(s) Recommended Solution(s)
Significant unreacted 4-chlorophenol remaining 1. Insufficient Base: The base is not strong enough or used in insufficient quantity. 2. Poor Base Quality: The base may be old or have absorbed moisture/CO₂.1. Optimize Base: Switch to a stronger base (e.g., from K₂CO₃ to NaOH) or increase the molar equivalents (e.g., 1.5-2.0 eq). 2. Use Fresh Reagents: Use freshly opened or properly stored base.[12]
Significant unreacted chloroacetone remaining 1. Inactive Nucleophile: The phenoxide was not generated effectively (see above). 2. Low Reaction Temperature/Time: The reaction conditions are not vigorous enough.1. Confirm Phenoxide Formation: Ensure the phenol has been fully deprotonated before proceeding. 2. Increase Temperature & Time: Gradually increase the reaction temperature and monitor by TLC. For some systems, heating to 55-60°C can be effective.[13] 3. Add Iodide Catalyst: Add 0.1 eq of KI or NaI to accelerate the reaction.
Formation of multiple unidentified spots on TLC 1. Side Reactions: Competing reactions like C-alkylation of the phenoxide or self-condensation of chloroacetone under basic conditions.[1][14] 2. Decomposition: The product or starting materials may be degrading under harsh conditions (e.g., high temperature).1. Control Temperature: Perform the reaction at the lowest effective temperature.[13] 2. Slow Addition: Add the chloroacetone dropwise to the solution of the phenoxide to maintain its low concentration and minimize self-condensation.[12] 3. Use a Milder Base: A very strong base can promote more side reactions. K₂CO₃ is often a good balance.
Reaction works but yield is consistently moderate (~50-60%) Interfacial Limitations: The reaction is limited by the rate at which the phenoxide (in one phase) can interact with the chloroacetone (in another).Implement Phase-Transfer Catalysis: This is the ideal scenario for using a PTC. Add 1-5 mol% of TBAB or TEBAC to the reaction mixture. This often provides a dramatic increase in yield.[10][11]

Troubleshooting Decision Workflow

Troubleshooting_Workflow Start Low Yield of This compound TLC Analyze Reaction Mixture by TLC Start->TLC SM_Phenol Excess 4-Chlorophenol? TLC->SM_Phenol SM_Chloro Excess Chloroacetone? SM_Phenol->SM_Chloro No Sol_Base ACTION: - Increase base equivalents - Use stronger/fresher base SM_Phenol->Sol_Base Yes Side_Products Multiple Side Products? SM_Chloro->Side_Products No Sol_Conditions ACTION: - Increase temp/time - Add catalytic KI SM_Chloro->Sol_Conditions Yes Moderate_Yield Clean Reaction, Moderate Yield? Side_Products->Moderate_Yield No Sol_Control ACTION: - Lower reaction temp - Add chloroacetone slowly Side_Products->Sol_Control Yes Sol_PTC ACTION: - Add Phase-Transfer Catalyst (e.g., 5 mol% TBAB) Moderate_Yield->Sol_PTC Yes

Caption: A decision tree for troubleshooting low reaction yield.

Part 4: Experimental Protocols

Protocol 1: Standard Synthesis using Potassium Carbonate

This protocol is a reliable starting point for the synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone as the solvent (approx. 5-10 mL per gram of phenol).

  • Optional Catalyst: Add potassium iodide (0.1 eq) to the mixture.

  • Addition: Begin stirring and add chloroacetone (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with fresh acetone.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: High-Yield Synthesis using Phase-Transfer Catalysis

This optimized protocol often leads to higher yields and faster reaction times.

  • Setup: To a round-bottom flask, add 4-chlorophenol (1.0 eq), chloroacetone (1.1 eq), toluene, and an aqueous solution of sodium hydroxide (2.0 eq, 20-50% w/w).

  • PTC Addition: Add the phase-transfer catalyst, Tetrabutylammonium Bromide (TBAB) (0.05 eq).

  • Reaction: Stir the biphasic mixture vigorously at 50-60°C for 4-8 hours. Vigorous stirring is essential to maximize the interfacial area. Monitor by TLC or GC.

  • Workup: Cool the mixture and separate the organic and aqueous layers.

  • Isolation: Extract the aqueous layer with toluene. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified as described in Protocol 1.

References

Technical Support Center: Purification of Crude 1-(4-Chlorophenoxy)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-(4-Chlorophenoxy)acetone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity this compound for your research and development endeavors.

Understanding the Compound

This compound is a ketone derivative that often serves as an intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Crude this compound can contain a variety of impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. The choice of purification method depends heavily on the nature of these impurities and the desired final purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of crude this compound.

Problem 1: Oiling Out During Recrystallization

Symptom: Instead of forming crystals, the compound separates as an oil when the recrystallization solution is cooled.

Possible Causes & Solutions:

  • High Impurity Level: A significant amount of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

    • Solution: Before recrystallization, consider a preliminary purification step like a simple filtration through a plug of silica gel to remove gross impurities.[2]

  • Cooling Too Rapidly: Rapid cooling does not allow sufficient time for crystal nucleation and growth, favoring the formation of a supersaturated oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[3]

  • Inappropriate Solvent System: The solvent system may be too good of a solvent for the compound even at low temperatures, or the polarity difference between the compound and the solvent may be too large.

    • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For this compound, consider mixed solvent systems like hexane/acetone or ethanol/water.[3][5][6]

Problem 2: Low Recovery After Column Chromatography

Symptom: The amount of purified product obtained after column chromatography is significantly lower than expected.

Possible Causes & Solutions:

  • Compound Decomposition on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds.

    • Solution: Test the stability of your compound on a small amount of silica gel using a 2D TLC analysis. If decomposition is observed, consider deactivating the silica gel by treating it with a base like triethylamine or using a different stationary phase such as alumina.[2][7]

  • Compound Irreversibly Adsorbed to the Column: Highly polar compounds can bind very strongly to the silica gel and may not elute with the chosen solvent system.

    • Solution: Gradually increase the polarity of the mobile phase. If the compound still does not elute, a stronger solvent system may be necessary. In some cases, flushing the column with a very polar solvent like methanol can help recover the adsorbed product, though its purity may be compromised.

  • Incorrect Eluent Composition: The chosen solvent system may not be optimal for eluting the compound of interest.

    • Solution: Carefully develop a TLC method before running the column to identify a solvent system that gives your product an Rf value between 0.3 and 0.4.[2]

Problem 3: Co-elution of Impurities in Column Chromatography

Symptom: TLC analysis of the collected fractions shows that an impurity is eluting with the desired product.

Possible Causes & Solutions:

  • Poor Separation on TLC: The chosen TLC solvent system may not be capable of resolving the product and the impurity.

    • Solution: Experiment with different solvent systems of varying polarities. Try adding a small percentage of a third solvent to the mobile phase to improve separation.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Improper Column Packing: Channels or cracks in the silica gel bed can lead to uneven flow and poor separation.

    • Solution: Ensure the column is packed uniformly. A wet slurry packing method is generally preferred to minimize air bubbles and channels.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The nature of impurities is highly dependent on the synthetic route. Common impurities can include unreacted 4-chlorophenol, unreacted acetone or its precursor, byproducts from aldol condensation of acetone, and solvents used in the synthesis. If a Friedel-Crafts acylation was used, you might also have isomeric byproducts.[7]

Q2: Which purification method is best for large-scale purification?

A2: For large-scale purification, distillation is often the most efficient method if the compound is thermally stable and has a significantly different boiling point from its impurities.[7] Recrystallization can also be suitable for large quantities if a good solvent system is found.[3] Column chromatography can be scaled up but becomes more time-consuming and requires large volumes of solvent.[7]

Q3: My purified product is a liquid at room temperature. How can I purify it?

A3: If your this compound is a liquid, which can occur if it is not highly pure, vacuum distillation is a suitable purification method, provided it is thermally stable.[7] Alternatively, column chromatography is a versatile technique for purifying liquids.

Q4: What safety precautions should I take when working with this compound and its purification solvents?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Acetone, a common solvent, is highly flammable, so avoid open flames and sources of ignition.[9][10][11] Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Q5: How can I determine the purity of my final product?

A5: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.

Experimental Protocols

Protocol 1: Recrystallization using a Hexane/Acetone Solvent System

This protocol is suitable for crude this compound that is a solid and has a relatively low level of impurities.

Materials:

  • Crude this compound

  • Acetone (ACS grade)[12]

  • Hexane (ACS grade)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of acetone to the flask and gently heat the mixture with stirring until the solid dissolves completely.

  • Slowly add hexane dropwise to the hot solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

  • Add a few more drops of hot acetone until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general procedure for purifying crude this compound, particularly if it is an oil or contains multiple impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Develop a TLC method: Find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the desired product an Rf value of approximately 0.3-0.4 and separates it from impurities.

  • Pack the column: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column. Allow the silica gel to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elute the column: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitor the separation: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and isolate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical PurityAdvantagesDisadvantages
Recrystallization >99% (if crude is relatively pure)Simple, inexpensive, can yield very pure product.[7]Not suitable for oils, requires finding a suitable solvent, potential for lower recovery.[7]
Column Chromatography >98%High resolution for complex mixtures, applicable to a wide range of compounds.[7]Time-consuming, requires large solvent volumes, potential for product decomposition.[7]
Vacuum Distillation Dependent on impurity volatilityEffective for separating compounds with different boiling points, suitable for large scale.[7]Requires the compound to be thermally stable, not effective for compounds with similar boiling points.[7]

Visualizations

Workflow for Choosing a Purification Method

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable No (Liquid/Oil) recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes column_chromatography Perform Column Chromatography recrystallization_success->column_chromatography No (Oils out/low purity) vacuum_distillation Perform Vacuum Distillation is_thermally_stable->vacuum_distillation Yes is_thermally_stable->column_chromatography No distillation_success Successful? vacuum_distillation->distillation_success pure_liquid Pure Liquid Product distillation_success->pure_liquid Yes distillation_success->column_chromatography No chromatography_success Successful? column_chromatography->chromatography_success pure_product Pure Product chromatography_success->pure_product Yes chromatography_success:e->pure_product:w Re-evaluate/Optimize

Caption: Decision tree for selecting a purification method.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting start Column Chromatography Issue issue_type What is the issue? start->issue_type low_recovery Low Recovery issue_type->low_recovery Low Yield co_elution Co-elution of Impurities issue_type->co_elution Poor Separation no_elution Product Not Eluting issue_type->no_elution No Product check_stability Check Stability on Silica (2D TLC) low_recovery->check_stability optimize_tlc Optimize TLC Solvent System co_elution->optimize_tlc increase_polarity Increase Eluent Polarity no_elution->increase_polarity check_loading Check Column Loading optimize_tlc->check_loading repack_column Repack Column check_loading->repack_column

Caption: Troubleshooting flowchart for column chromatography.

References

Technical Support Center: Synthesis of 1-(4-Chlorophenoxy)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenoxy)acetone. Our objective is to provide in-depth troubleshooting strategies and address frequently encountered challenges, particularly concerning the formation of side products. The information herein is grounded in established reaction mechanisms and validated through practical laboratory experience.

Overview of the Core Synthesis: The Williamson Ether Synthesis

The industrial and laboratory-scale synthesis of this compound predominantly relies on the Williamson ether synthesis.[1][2] This robust and versatile method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this specific synthesis, the sodium or potassium salt of 4-chlorophenol (the nucleophile) attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.

Primary Reaction Pathway

The intended reaction is a classic SN2 displacement:

Caption: The desired SN2 pathway for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is low, and post-reaction analysis (TLC, GC-MS) shows a large amount of unreacted 4-chlorophenol. What is the likely cause?

Answer: This is a common issue that typically points to incomplete deprotonation of the starting phenol.

  • Causality: The nucleophile in this reaction is the 4-chlorophenoxide ion, not the neutral 4-chlorophenol. 4-Chlorophenol has a pKa of approximately 9.4.[4][5] To ensure complete conversion to the phenoxide, a base with a conjugate acid pKa significantly higher than 9.4 must be used. Incomplete deprotonation results in a lower concentration of the active nucleophile, leading to a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Base Stoichiometry and Strength: Ensure you are using at least one full equivalent of a suitable base (e.g., NaOH, KOH, K₂CO₃). Using a weaker base like sodium bicarbonate (NaHCO₃) will result in an unfavorable equilibrium and incomplete phenoxide formation.

    • Water Content: If using powdered potassium carbonate or sodium hydroxide, ensure they are anhydrous. The presence of water can consume the base and shift the equilibrium back towards the protonated phenol.

    • Reaction Time/Temperature: The formation of the phenoxide salt may require time and gentle heating. Ensure the phenol and base have fully reacted before adding the chloroacetone. A good practice is to stir the phenol and base in a polar aprotic solvent like DMF or acetonitrile for 30-60 minutes before proceeding.

Q2: I've isolated an impurity with a molecular weight of approximately 152 g/mol , and my NMR spectrum shows complex aliphatic signals but lacks the characteristic aromatic peaks. What is this side product?

Answer: This impurity is almost certainly a product of the base-catalyzed self-condensation of chloroacetone.

  • Causality: Chloroacetone possesses both an electrophilic carbon (attached to the chlorine) and acidic α-protons (adjacent to the carbonyl group). In the presence of the base intended to deprotonate the phenol, chloroacetone can enolize and act as a nucleophile, attacking another molecule of chloroacetone. This can lead to a variety of condensation products.

Self_Condensation Potential Chloroacetone Self-Condensation Pathway chloroacetone1 Chloroacetone (Molecule 1) enolate Enolate Intermediate chloroacetone1->enolate + Base (OH⁻) aldol_adduct Aldol-type Adduct enolate->aldol_adduct + Chloroacetone (Molecule 2)(Nucleophilic Attack) chloroacetone2 Chloroacetone (Molecule 2) chloroacetone2->aldol_adduct complex_products Complex Higher MW Products (e.g., after dehydration/cyclization) aldol_adduct->complex_products - H₂O, etc.

Caption: Base-catalyzed self-condensation of chloroacetone.

  • Mitigation Strategy: The key is to maintain a low instantaneous concentration of chloroacetone in the presence of the base.

    • Reverse Addition: Add the chloroacetone slowly and dropwise to the pre-formed solution of 4-chlorophenoxide. This ensures the chloroacetone is more likely to react with the abundant phenoxide rather than itself.

    • Temperature Control: Keep the reaction temperature moderate (e.g., 50-70 °C). Excessively high temperatures can accelerate side reactions.

Q3: My product is discolored (yellow to brown), even after initial workup. What causes this, and how can I remove it?

Answer: Discoloration is typically due to the oxidation of the phenoxide intermediate or unreacted 4-chlorophenol.

  • Causality: Phenols and phenoxides are susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen), forming highly colored quinone-type structures.[6] Trace metal impurities can also catalyze this oxidation.

  • Troubleshooting and Purification:

    • Inert Atmosphere: For high-purity applications, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

    • Temperature Management: Avoid overheating the reaction mixture.

    • Purification:

      • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb many colored impurities.

      • Recrystallization: Recrystallization from a solvent system like ethanol/water or isopropanol can yield a pure, colorless crystalline product.

      • Distillation: If the product is thermally stable, vacuum distillation can separate it from non-volatile colored impurities. The boiling point of this compound is reported as 147-148 °C at 17 Torr.[7]

Optimized Protocol for Minimizing Side Products

This protocol incorporates best practices to favor the desired SN2 reaction and suppress common side reactions.

Materials:

  • 4-Chlorophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Chloroacetone (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Phenoxide Formation (The "Why"): To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 4-chlorophenol and anhydrous DMF. Stir until dissolved. Add anhydrous potassium carbonate. This step uses an excess of a moderately strong base in a polar aprotic solvent to ensure complete and rapid deprotonation of the phenol, maximizing the concentration of the required nucleophile.

  • Reaction Initiation (The "Why"): Heat the mixture to 60-70 °C and stir for 1 hour. This ensures the phenoxide salt is fully formed before the electrophile is introduced.

  • Controlled Addition (The "Why"): Using a dropping funnel, add chloroacetone dropwise to the reaction mixture over 30-45 minutes while maintaining the temperature at 60-70 °C. Slow addition is critical. It maintains a low concentration of free chloroacetone, heavily favoring its reaction with the phenoxide over self-condensation.

  • Reaction Completion (The "Why"): After the addition is complete, maintain the reaction at 60-70 °C for 3-5 hours, monitoring by TLC or GC until the 4-chlorophenol is consumed. Sufficient reaction time ensures high conversion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil via vacuum distillation or recrystallization from an appropriate solvent.

Data Summary for Product and Potential Side Products

The following table provides expected analytical data to aid in the identification of the main product and key impurities.

CompoundStructureKey ¹H NMR Signals (CDCl₃, δ ppm)Expected Mass (M+)
This compound ~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.5 (s, 2H, -O-CH₂-), ~2.2 (s, 3H, -CH₃)184.03 (¹²C₉¹H₉³⁵Cl¹⁶O₂)
4-Chlorophenol ~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~5.0-6.0 (br s, 1H, -OH)128.00 (¹²C₆¹H₅³⁵Cl¹⁶O)
Chloroacetone ~4.2 (s, 2H, -Cl-CH₂-), ~2.3 (s, 3H, -CH₃)92.00 (¹²C₃¹H₅³⁵Cl¹⁶O)
1,3-dichloro-2-butanone (Exemplary Condensation Product)Complex aliphatic multiplets155.97 (¹²C₄¹H₆³⁵Cl₂¹⁶O)

References

Recrystallization of 1-(4-Chlorophenoxy)acetone: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 1-(4-Chlorophenoxy)acetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this compound. Here, we move beyond rote protocols to provide in-depth, field-tested insights into overcoming common and complex challenges encountered during the crystallization process. Our approach is grounded in the fundamental principles of physical chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence recrystallization?

A1: Understanding the physicochemical properties of this compound is the cornerstone of developing a robust recrystallization protocol. While specific experimental data for this compound is not extensively published, we can infer its behavior from structurally similar molecules and general chemical principles.

  • Physical State: this compound is often described as a liquid or a low-melting solid at room temperature[1][2]. This is a critical consideration, as it may require sub-ambient temperatures to induce crystallization.

  • Polarity: The presence of a ketone, an ether linkage, and a chlorophenyl group imparts a moderate polarity to the molecule. This suggests it will be soluble in a range of organic solvents. A rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers; for instance, acetone for ketones[3].

  • Potential Impurities: Common impurities may include unreacted starting materials, byproducts from the synthesis, or residual solvents. The nature of these impurities will significantly impact the choice of recrystallization solvent and technique. For instance, aldehydes are common impurities in ketones and can sometimes be removed with a bisulfite wash prior to recrystallization[4].

Q2: How do I select an appropriate solvent system for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures[5]. The selection process is often a combination of theoretical prediction and empirical testing.

  • Single-Solvent System: For a single-solvent recrystallization, you are looking for a solvent that dissolves the compound when hot but not when cold. Given the moderate polarity of this compound, solvents like ethanol, isopropanol, or acetone could be good starting points.

  • Mixed-Solvent System (Binary System): A mixed-solvent system is often more versatile. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble. The two solvents must be miscible[6]. A common approach is to dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes turbid.

The following table provides a starting point for solvent selection, with properties to consider:

SolventBoiling Point (°C)Polarity (Relative)Hansen Solubility Parameters (δD, δP, δH)Comments
Acetone56-57[7]0.355[8]15.5, 10.4, 7.0[9]Good "good" solvent for ketones. Its high volatility can be a challenge.
Ethanol (95%)~780.654[8]15.8, 8.8, 19.4[9]A versatile solvent, often used in mixed systems with water.
Isopropanol820.546[8]15.8, 6.1, 16.4[9]Similar to ethanol but less polar.
Hexane690.009[8]14.9, 0.0, 0.0[9]A common "poor" solvent (anti-solvent) for moderately polar compounds.
Water1001.000[8]15.5, 16.0, 42.3[9]A good "poor" solvent for many organic compounds if a suitable "good" solvent is used.

Troubleshooting Guide

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the saturation point is reached at a temperature above the melting point of the solute.

Causality:

  • The boiling point of the solvent may be too high.

  • The solution is cooled too rapidly.

  • The concentration of the solute is too high.

Solutions:

  • Lower the temperature of dissolution: If possible, use a lower temperature to dissolve the compound, which may require more solvent.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulation of the flask can help.

  • Use a lower-boiling point solvent: This will lower the temperature at which the solution is saturated.

  • Add more of the "good" solvent: In a mixed-solvent system, adding a small amount of the "good" solvent can sometimes prevent oiling out.

  • Induce crystallization at a higher temperature: Try to induce crystallization before the solution cools to the point of oiling out. This can be done by scratching the inside of the flask with a glass rod at the air-liquid interface[5].

Problem 2: No crystals form, even after cooling.

This indicates that the solution is not supersaturated, or that there are no nucleation sites for crystal growth.

Causality:

  • Too much solvent was used.

  • The compound is highly soluble in the chosen solvent even at low temperatures.

  • The cooling temperature is not low enough.

Solutions:

  • Reduce the volume of the solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Add a "poor" solvent (anti-solvent): If using a single-solvent system, you can try adding a miscible "poor" solvent dropwise until turbidity is observed.

  • Induce crystallization:

    • Scratching: As mentioned before, scratching the inner surface of the flask can create nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.

  • Cool to a lower temperature: Use a dry ice/acetone bath if an ice bath is insufficient, but be mindful of the potential for the solvent to freeze.

Problem 3: The crystal yield is very low.

A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

Causality:

  • The compound has a relatively high solubility in the solvent at low temperatures.

  • The volume of the solvent used was too large.

  • The cooling time was insufficient.

Solutions:

  • Optimize the solvent system: Re-evaluate your choice of solvent. A different solvent or solvent mixture may provide a better solubility profile.

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to dissolve the compound completely[6].

  • Increase the cooling time and lower the temperature: Allow the solution to cool for a longer period and at the lowest practical temperature to maximize precipitation.

  • Recover a second crop of crystals: The mother liquor can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.

Problem 4: The recrystallized product is not pure.

Impurities can be trapped in the crystal lattice (occlusion) or adsorbed onto the crystal surface.

Causality:

  • The cooling rate was too fast, leading to the trapping of impurities.

  • The chosen solvent does not effectively differentiate between the compound and the impurities.

  • The crystals were not washed properly after filtration.

Solutions:

  • Slow down the crystallization process: Slower cooling allows for the formation of a more ordered crystal lattice that excludes impurities.

  • Re-evaluate the solvent system: The impurities should ideally be highly soluble in the recrystallization solvent at all temperatures, or sparingly soluble at all temperatures.

  • Wash the crystals properly: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Perform a second recrystallization: If the product is still not pure, a second recrystallization is often necessary.

  • Consider a pre-purification step: If the crude material is very impure, a preliminary purification step, such as an acid-base extraction or a column chromatography, might be beneficial. For ketones, a bisulfite extraction can be effective for removing aldehydic impurities[4].

Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a small amount of the chosen solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture with stirring on a hot plate. Add more solvent in small portions until the solid completely dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature or with gentle heating.

  • Addition of "Poor" Solvent: While stirring, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a cold mixture of the two solvents for washing.

Troubleshooting Workflow Diagram

Recrystallization_Troubleshooting cluster_problems Common Issues cluster_solutions Corrective Actions start Start Recrystallization outcome Outcome Assessment start->outcome oiling_out Oiling Out - Cools too fast - Solvent BP too high outcome->oiling_out Oiling Out no_crystals No Crystals Form - Too much solvent - Insufficient cooling outcome->no_crystals No Crystals low_yield Low Yield - High solubility when cold - Insufficient cooling time outcome->low_yield Low Yield impure Impure Product - Rapid crystallization - Improper washing outcome->impure Impure end_node Pure Crystals outcome->end_node Success sol_oiling Solutions for Oiling Out - Slow cooling - Change solvent - Scratch to induce oiling_out->sol_oiling sol_no_crystals Solutions for No Crystals - Evaporate solvent - Add anti-solvent - Seed crystals no_crystals->sol_no_crystals sol_low_yield Solutions for Low Yield - Minimize hot solvent - Optimize solvent - Longer cooling low_yield->sol_low_yield sol_impure Solutions for Impurity - Recrystallize again - Slower cooling - Proper washing impure->sol_impure sol_oiling->outcome Retry sol_no_crystals->outcome Retry sol_low_yield->outcome Retry sol_impure->outcome Retry

Caption: A flowchart for troubleshooting common recrystallization problems.

References

Preventing byproduct formation in the synthesis of 1-(4-Chlorophenoxy)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Chlorophenoxy)acetone. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthesis, which is a key step in the production of various pharmaceutical and agricultural agents, such as the antifungal Climbazole.[1] This guide provides in-depth, experience-based answers to common challenges, focusing on the prevention of byproduct formation to maximize yield and purity.

The synthesis of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3][4] The reaction involves the nucleophilic substitution (SN2) of a halide from an α-halo ketone (chloroacetone) by a phenoxide ion (deprotonated 4-chlorophenol).[2][5] While straightforward in principle, the reaction is sensitive to conditions that can lead to several competing side reactions and byproducts.

Core Reaction Pathway Overview

The desired transformation involves the deprotonation of 4-chlorophenol by a suitable base to form the 4-chlorophenoxide anion. This anion then acts as a nucleophile, attacking the carbon atom bearing the chlorine in chloroacetone, displacing the chloride ion to form the target ether product.

Williamson Ether Synthesis A 4-Chlorophenol C 4-Chlorophenoxide (Nucleophile) A->C + Base - H2O B Base (e.g., K2CO3, NaOH) E This compound (Desired Product) C->E SN2 Attack D Chloroacetone (Electrophile) D->E - Cl- F Salt Byproduct (e.g., KCl, NaCl)

Caption: Desired SN2 pathway for this compound synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, providing explanations for their cause and actionable solutions.

Q1: My reaction yield is low, and I'm recovering significant amounts of unreacted 4-chlorophenol. What's going wrong?

A1: Cause & Explanation

This is a classic issue often pointing to three primary causes: incomplete deprotonation of the phenol, poor nucleophile availability, or the use of inappropriate solvents.

  • Incomplete Deprotonation: The pKa of 4-chlorophenol is approximately 9.4. If the base used is not strong enough or is used in insufficient stoichiometric amounts, a significant portion of the phenol will remain protonated and thus non-nucleophilic.

  • Poor Nucleophile Availability: Even if formed, the phenoxide needs to be available in the organic phase to react with chloroacetone. Protic solvents (like water or alcohols) can solvate the phenoxide ion through hydrogen bonding, creating a "solvent cage" that drastically reduces its nucleophilicity and slows the reaction rate.[2]

  • Phase Separation: In biphasic systems (e.g., aqueous NaOH and an organic solvent), the sodium 4-chlorophenoxide may be highly soluble in the aqueous layer, while the chloroacetone resides in the organic layer. Without efficient transfer of the phenoxide between phases, the reaction rate will be negligible.

Troubleshooting & Solutions

Solution CategoryActionable Steps & Rationale
Base Selection Use an appropriate base: Potassium carbonate (K₂CO₃) is often preferred over NaOH in polar aprotic solvents like acetone or DMF. It is sufficiently basic to deprotonate the phenol, and the reaction can be driven to completion by removing the water formed. For more robust conditions, strong bases like sodium hydride (NaH) can be used, ensuring quantitative deprotonation.[6]
Solvent Choice Switch to a Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF), acetonitrile, or acetone are ideal. They can dissolve both the phenoxide salt and the organic electrophile but do not engage in hydrogen bonding, leaving the nucleophile "bare" and highly reactive.
Phase Transfer Catalysis (PTC) Introduce a Phase Transfer Catalyst: If a two-phase system is necessary (e.g., for industrial-scale synthesis), adding a catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 is highly effective.[2] The catalyst's lipophilic cation pairs with the phenoxide anion, shuttling it into the organic phase where it can react with chloroacetone.[7]
Q2: My NMR/LC-MS analysis shows an isomeric impurity with the same mass as my product. What is it, and how can I prevent it?

A2: Cause & Explanation

This is a hallmark of C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom (O-alkylation) and the aromatic ring, particularly the carbons at the ortho and para positions (C-alkylation).[2][3] While O-alkylation is typically favored, certain conditions can promote the undesired C-alkylation, leading to the formation of 2-acetylmethyl-4-chlorophenol.

Ambident Nucleophile cluster_0 4-Chlorophenoxide Ion cluster_1 Reaction Pathways A Negative charge delocalized onto Oxygen and Ring B O-Alkylation (Desired) A->B Attack from Oxygen C C-Alkylation (Byproduct) A->C Attack from Ring (ortho position)

Caption: Competing O- and C-alkylation pathways for the phenoxide ion.

Troubleshooting & Solutions

The selectivity between O- and C-alkylation is heavily influenced by the solvent, the counter-ion, and temperature.

ParameterCondition Favoring O-Alkylation (Desired Product)Rationale
Solvent Polar aprotic solvents (DMF, Acetonitrile, Acetone) .These solvents solvate the metal cation but leave the oxygen anion relatively free and highly nucleophilic, promoting attack from the more electronegative oxygen atom.[2]
Counter-ion Large, soft cations (K⁺, Cs⁺, or quarternary ammonium from PTC) .These cations associate less tightly with the phenoxide oxygen, increasing its availability for reaction. Hard cations like Li⁺ or Na⁺ coordinate strongly, partially shielding the oxygen and making C-alkylation more competitive.
Temperature Moderate temperatures (50-80 °C) .O-alkylation is generally kinetically controlled and favored at lower temperatures. Higher temperatures can provide the activation energy needed for the thermodynamically more stable but slower-forming C-alkylated product.
Q3: I'm observing high molecular weight impurities and a dark coloration in my reaction mixture. What could be the cause?

A3: Cause & Explanation

This issue is most likely due to the self-condensation of chloroacetone .[8] Chloroacetone has acidic α-protons on the methyl group. In the presence of a strong base, it can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another chloroacetone molecule. This initiates a cascade of aldol-type condensation and polymerization reactions, leading to complex, high-molecular-weight byproducts and tar formation.[9][10]

Another potential, though less common, side reaction is the Favorskii rearrangement . The enolate of chloroacetone can cyclize to form a cyclopropanone intermediate, which then reacts with a nucleophile (like the phenoxide or hydroxide) to yield carboxylic acid derivatives after rearrangement.[11][12][13] This is more prevalent with stronger bases and can contribute to product loss.

Troubleshooting & Solutions

The key to preventing these side reactions is to control the concentration of free base and the order of addition.

  • Controlled Addition of Base: Instead of adding all the base at the beginning, add it portion-wise or slowly via an addition funnel. This maintains a low instantaneous concentration of base, minimizing the self-condensation of chloroacetone.

  • Correct Order of Addition: The preferred method is to first generate the phenoxide in situ by reacting 4-chlorophenol with the base. Once the deprotonation is complete, slowly add the chloroacetone to the pre-formed phenoxide solution. This ensures that the chloroacetone always encounters a high concentration of the desired nucleophile (phenoxide) rather than free base.

  • Temperature Control: Keep the reaction temperature moderate.[2] Exothermic self-condensation reactions are exacerbated by high temperatures. Running the reaction at 50-60 °C is often a good starting point.[3]

Optimized Experimental Protocol (Example)

This protocol incorporates the troubleshooting principles discussed above to favor a high-yield, high-purity synthesis of this compound.

Materials:

  • 4-Chlorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Chloroacetone

  • Acetone (anhydrous)

  • Tetrabutylammonium Bromide (TBAB, optional, as PTC)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of phenol).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq). If using, add the phase transfer catalyst (TBAB, 0.05 eq) at this stage.

  • Phenoxide Formation: Stir the mixture vigorously at reflux (approx. 56 °C) for 1 hour. This ensures the complete formation of the potassium 4-chlorophenoxide.

  • Chloroacetone Addition: Dissolve chloroacetone (1.1 eq) in a small amount of anhydrous acetone. Add this solution dropwise to the refluxing reaction mixture over 30 minutes using an addition funnel.

  • Reaction Monitoring: Allow the reaction to proceed at reflux. Monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-chlorophenol is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃, KCl).

    • Wash the collected solids with a small amount of fresh acetone.

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts or DMF if used.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.

Caption: Step-by-step workflow for the optimized synthesis protocol.

References

Technical Support Center: Stability of 1-(4-Chlorophenoxy)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Chlorophenoxy)acetone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Overview: The Chemical Nature of this compound

This compound is an α-aryloxy ketone. Its structure, featuring a ketone carbonyl group and an ether linkage at the α-position, presents specific stability challenges, especially in acidic environments. The ether linkage is susceptible to acid-catalyzed hydrolysis, which is the primary degradation pathway of concern. Understanding this liability is crucial for developing stable formulations and robust analytical methods. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical procedures.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in an acidic solution?

A1: The primary degradation pathway under acidic conditions is the acid-catalyzed hydrolysis of the ether bond. This reaction involves the protonation of the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by water. This cleavage results in the formation of two primary degradation products: 4-chlorophenol and hydroxyacetone (acetol).

Q2: What factors will influence the rate of this acid-catalyzed degradation?

A2: Several factors can significantly impact the degradation rate:

  • pH: The rate of hydrolysis is highly dependent on the concentration of hydronium ions (H₃O⁺). Lower pH values (stronger acidic conditions) will accelerate the degradation.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Arrhenius kinetics can be used to model this relationship.

  • Solvent System: The choice of co-solvents can influence stability. While aqueous media are required for hydrolysis, the presence of organic co-solvents may alter reaction rates due to changes in polarity and solubility.[3]

  • Ionic Strength: The presence of salts in the solution can have a minor effect on the reaction kinetics.

Q3: How can I monitor the degradation of this compound and quantify its degradants?

A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique.[2][4] A stability-indicating HPLC method must be developed to separate the parent compound from its degradation products (4-chlorophenol and hydroxyacetone) and any other potential impurities.[5] For structural confirmation of the degradants, hyphenated techniques like LC-Mass Spectrometry (LC-MS) are invaluable.[4][6]

Q4: What are the typical conditions for a forced degradation study under acidic stress?

A4: According to ICH guidelines and common industry practice, a typical starting point for acid stress testing is treating the compound with 0.1 N hydrochloric acid (HCl) at an elevated temperature (e.g., 60-80°C).[2][7] The duration of the study depends on the compound's stability, with the goal of achieving 5-20% degradation to ensure that the analytical method can adequately detect and resolve the degradation products.[1]

Troubleshooting Guide
Problem Encountered Probable Cause(s) Recommended Solution(s)
Rapid Degradation (>50%) in Initial Time Point The stress conditions (acid concentration, temperature) are too harsh for the molecule's intrinsic stability.Reduce the severity of the conditions. Try a lower temperature (e.g., 40°C or room temperature), use a lower concentration of acid (e.g., 0.01 N HCl), or shorten the initial time point.
No or Very Little Degradation (<5%) The stress conditions are too mild. The compound is more stable than anticipated under the chosen conditions.Increase the severity of the conditions. Escalate the temperature (e.g., from 60°C to 80°C) or increase the acid concentration (e.g., from 0.1 N to 1 N HCl). You can also extend the duration of the study.
Poor Mass Balance in HPLC Analysis 1. One or more degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore or have poor retention on the column).2. A degradant is volatile.3. Adsorption of the compound or degradants onto container surfaces.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV. Adjust the mobile phase or column to improve the retention of highly polar degradants like hydroxyacetone.2. Ensure samples are handled in sealed vials.3. Use silanized glass vials or polypropylene containers.
Unexpected Peaks in Chromatogram 1. Interaction of the compound with the solvent or buffer components.2. Impurities in the starting material that also degrade.3. Secondary degradation (degradation of a primary degradant).1. Run a placebo blank (all components except the active compound) under the same stress conditions to identify matrix-related peaks.2. Analyze an unstressed sample to identify initial impurities.3. Use LC-MS to identify the structure of the unknown peaks. Analyze samples at earlier time points to observe the formation sequence.
Key Experimental Protocols & Workflows
Protocol 1: Acidic Forced Degradation Study

This protocol outlines a standard procedure for investigating the stability of this compound under acidic conditions.

1. Preparation of Solutions:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.[1]
  • Acid Solution: Prepare a 0.2 N HCl solution in purified water.

2. Stress Sample Preparation:

  • In a 10 mL volumetric flask, add 5.0 mL of the 0.2 N HCl solution.
  • Add 5.0 mL of the 1.0 mg/mL stock solution to the flask. This results in a final concentration of 0.5 mg/mL in 0.1 N HCl with 50% organic co-solvent. The co-solvent is necessary for initial solubility.
  • Prepare a control sample by adding 5.0 mL of the stock solution to a 10 mL flask and diluting with the co-solvent/water mixture (50:50) without acid.

3. Stressing Conditions:

  • Place the stress sample flask in a temperature-controlled water bath or oven set to 60°C. Store the control sample under refrigeration.
  • Pull aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

4. Sample Analysis:

  • At each time point, withdraw an aliquot (e.g., 100 µL).
  • Immediately neutralize the aliquot by adding an equimolar amount of base (e.g., 100 µL of 0.1 N NaOH) to stop the degradation.
  • Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.
  • Analyze by a validated stability-indicating HPLC method.

Workflow for Stability Assessment

The following diagram illustrates the logical flow for conducting a comprehensive stability assessment.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation A Prepare Compound Stock Solution (1 mg/mL) C Mix Stock & Stressor A->C B Prepare Stressor (e.g., 0.1 N HCl) B->C D Incubate at Defined Temp & Time Points C->D E Sample Quenching (Neutralization) D->E F Dilute for Analysis E->F G Inject into HPLC-UV/MS F->G H Assess Peak Purity & Mass Balance G->H I Identify Degradants G->I J Determine Degradation Rate & Pathway H->J I->J

Caption: Workflow for a forced degradation study.

Mechanistic Insights
Proposed Acid-Catalyzed Hydrolysis Pathway

The degradation of this compound in acid proceeds via a classic acid-catalyzed ether cleavage mechanism. The presence of the adjacent ketone group influences the electron density but the fundamental pathway remains hydrolysis of the ether linkage.

References

Troubleshooting low conversion in 1-(4-Chlorophenoxy)acetone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Chlorophenoxy)acetone. This resource is designed for researchers, chemists, and process development professionals encountering challenges, particularly low conversion or yield, in this synthesis. The formation of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] However, like any chemical transformation, its success is contingent upon a careful interplay of various parameters.

This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Part 1: Core Troubleshooting for Low Conversion

Low conversion is the most frequently reported issue in this synthesis. The following section breaks down the most probable causes and provides systematic solutions.

Q1: My reaction shows very low conversion of 4-chlorophenol. What are the most likely causes related to my reagents and setup?

This is a common issue that often traces back to the initial setup and the quality of the reagents. The Williamson ether synthesis is an S(_N)2 reaction that is highly sensitive to certain conditions.[1][3]

Answer:

Several factors related to your reagents and experimental setup could be responsible for low conversion. Let's break them down:

  • Moisture Contamination: The primary culprit is often the presence of water. The reaction relies on the formation of the 4-chlorophenoxide anion, a strong nucleophile. This is achieved by using a base to deprotonate the phenolic hydroxyl group. If water is present, it can consume the base and quench the reactive phenoxide, thereby halting the reaction.[4]

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously dried, preferably in an oven at >100 °C for several hours and cooled under a stream of dry nitrogen or in a desiccator.

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are using purified solvents, ensure they are properly dried over an appropriate drying agent and distilled before use.

      • Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially during the addition of reagents.

  • Base Inactivity or Inappropriateness: The choice and quality of the base are critical for the complete deprotonation of 4-chlorophenol (pKa ≈ 9.4).[5]

    • Troubleshooting Steps:

      • Base Selection: For phenols, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K(_2)CO(_3)) are commonly used.[6] For a more robust reaction, stronger bases like sodium hydride (NaH) can be employed, which irreversibly deprotonates the phenol.[3][7]

      • Base Quality: Solid bases like NaH can be deactivated by improper storage and handling, appearing gray instead of white.[4] Ensure you are using a fresh, active batch of the base.

      • Stoichiometry: Use at least one full equivalent of the base relative to the 4-chlorophenol to ensure complete formation of the phenoxide.

  • Purity of Starting Materials: Impurities in either 4-chlorophenol or chloroacetone can lead to side reactions or inhibit the primary reaction.

    • Troubleshooting Steps:

      • 4-Chlorophenol: Ensure it is free from excess water and other acidic or reactive impurities.

      • Chloroacetone: This reagent can be unstable and should be freshly distilled or from a recently opened bottle. Impurities can include other chlorinated species or products of self-condensation.

Part 2: Optimizing Reaction Conditions

Even with high-quality reagents, suboptimal reaction conditions can severely limit your yield.

Q2: I've confirmed my reagents are pure and my setup is anhydrous, but the conversion is still poor. How should I optimize the reaction conditions?

Answer:

Optimizing reaction parameters such as solvent, temperature, and reaction time is the next logical step. The S(_N)2 mechanism of the Williamson ether synthesis is highly dependent on these factors.[1]

  • Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the phenoxide.

    • Explanation: Polar aprotic solvents are generally preferred for S(_N)2 reactions.[1][8] They can solvate the cation (e.g., Na

      +^++
      or K
      +^++
      ), leaving the phenoxide anion "naked" and more nucleophilic.[4] Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide, creating a solvent cage that hinders its ability to attack the electrophile (chloroacetone).

    • Recommendations:

      • Recommended Solvents: Acetone, N,N-Dimethylformamide (DMF), acetonitrile, or Dimethyl sulfoxide (DMSO).[1][2][9] Acetone is a good starting point as it is the solvent for the final product and is a polar aprotic solvent.

      • Solvent Property Comparison:

SolventTypeBoiling Point (°C)Dielectric ConstantNotes
AcetonePolar Aprotic5621Good solubility for reactants, easy to remove.
AcetonitrilePolar Aprotic8237Excellent choice for S(_N)2 reactions.[1]
DMFPolar Aprotic15337Higher boiling point allows for higher reaction temperatures.[2]
DMSOPolar Aprotic18947Excellent solvating power, but can be difficult to remove.[9]
  • Temperature Control: Temperature affects the reaction rate but can also promote undesirable side reactions.

    • Explanation: Higher temperatures generally increase the rate of the S(_N)2 reaction. However, excessive heat can favor a competing E2 elimination reaction, especially if there are any secondary halide impurities.[1][4] For the reaction between 4-chlorophenoxide and chloroacetone, elimination is less of a concern, but other decomposition pathways can occur at very high temperatures.

    • Recommendations: A typical temperature range for this synthesis is between 50-100 °C.[1][2] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress via Thin Layer Chromatography (TLC) or another suitable analytical method.[4]

  • Reaction Time: Insufficient reaction time is a common reason for incomplete conversion.

    • Explanation: Williamson ether syntheses can take anywhere from 1 to 8 hours to reach completion.[1][2]

    • Recommendations: Monitor the reaction periodically (e.g., every hour) using TLC to track the disappearance of the starting materials. The reaction is complete when the limiting reagent (typically 4-chlorophenol) is no longer visible on the TLC plate.

Part 3: Understanding and Mitigating Side Reactions

Q3: I'm observing multiple spots on my TLC plate besides my starting materials and product. What are the likely side reactions, and how can I prevent them?

Answer:

Side reactions are a common issue, especially when reaction conditions are not optimized. For the synthesis of this compound, two main side reactions should be considered:

  • C-Alkylation of the Phenoxide: The 4-chlorophenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to give the desired ether, or a carbon atom on the aromatic ring (C-alkylation), typically at the ortho position.[1][2]

    • Why it happens: The solvent and counter-ion can influence the site of alkylation. While O-alkylation is generally favored, certain conditions can promote C-alkylation.

    • How to mitigate:

      • Use polar aprotic solvents like DMF or DMSO, which favor O-alkylation.

      • The choice of base and the resulting counter-ion can also play a role.

  • Self-Condensation of Chloroacetone: In the presence of a base, chloroacetone can undergo self-condensation, similar to an aldol condensation, leading to various byproducts.[10][11]

    • Why it happens: The alpha-protons of chloroacetone are acidic and can be removed by the base, creating an enolate that can then react with another molecule of chloroacetone.

    • How to mitigate:

      • Add the chloroacetone slowly to the reaction mixture containing the generated 4-chlorophenoxide. This ensures that the concentration of free chloroacetone is low at any given time, minimizing self-reaction.

      • Maintain a moderate reaction temperature.

Below is a workflow to help diagnose and address these issues:

Caption: Troubleshooting Decision Tree for Synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q4: Can I use a phase transfer catalyst (PTC) for this reaction?

Answer: Yes, using a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be highly beneficial, especially when using a solid base like potassium carbonate in a less polar solvent.[1][12] The PTC helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the chloroacetone resides, thereby increasing the reaction rate.

Q5: What is the best way to monitor the reaction progress?

Answer: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of this reaction in a research setting. You will need to develop a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between 4-chlorophenol, chloroacetone, and the desired product, this compound. By spotting the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product. For more quantitative analysis in a process development setting, methods like HPLC-UV or GC-MS can be employed.[13]

Q6: My product is an oil and difficult to purify. What are the recommended purification techniques?

Answer: this compound can be an oil or a low-melting solid. If direct crystallization is difficult, the primary method of purification is column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the product from unreacted starting materials and non-polar byproducts. After chromatography, the purified fractions can be combined and the solvent removed under reduced pressure. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be attempted.

Q7: The reaction works, but the yield is consistently around 50-60%. How can I push it towards completion (>90%)?

Answer: Achieving very high yields often requires fine-tuning. Here are some strategies:

  • Increase Equivalents of Chloroacetone: Use a slight excess of the alkylating agent (e.g., 1.1 to 1.2 equivalents of chloroacetone) to ensure all the valuable 4-chlorophenoxide is consumed.

  • Use a Stronger Base: Switching from K(_2)CO(_3) or NaOH to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF will ensure rapid and complete formation of the phenoxide.[3][6]

  • Increase Reaction Time: As confirmed by TLC, ensure the reaction has truly gone to completion. Sometimes an extra few hours at a slightly elevated temperature can make a significant difference.[1]

Experimental Protocol Example: Optimized Synthesis

This protocol incorporates many of the troubleshooting solutions discussed above.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chlorophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5 mL per gram of 4-chlorophenol).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

  • Phenoxide Formation: Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylating Agent Addition: Slowly add chloroacetone (1.1 eq) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 60 °C and monitor by TLC until the 4-chlorophenol spot has disappeared (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature and cautiously quench by slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

Caption: Williamson Ether Synthesis Mechanism.

References

Technical Support Center: Phase Transfer Catalyst Optimization for 1-(4-Chlorophenoxy)acetone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenoxy)acetone via phase transfer catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols to optimize your reaction conditions. Here, we will delve into the nuances of catalyst selection and reaction parameters to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a phase transfer catalyst in the synthesis of this compound?

A phase transfer catalyst (PTC) is essential for facilitating the reaction between the sodium or potassium salt of 4-chlorophenol, which is typically soluble in an aqueous phase, and chloroacetone, which is soluble in an organic phase.[1][2] The PTC, usually a quaternary ammonium or phosphonium salt, forms an ion pair with the phenoxide anion.[2][3] This new, lipophilic ion pair can then migrate from the aqueous phase or the solid-liquid interface into the organic phase, where it can react with chloroacetone to form the desired ether.[2][3] Essentially, the PTC acts as a shuttle, overcoming the mutual insolubility of the reactants and accelerating the reaction rate.[1][4]

Q2: How does the structure of the quaternary ammonium salt affect its catalytic efficiency?

The structure of the quaternary ammonium salt, specifically the length and nature of the alkyl chains, is a critical factor.[5]

  • Lipophilicity: The catalyst must have sufficient lipophilicity to be soluble in the organic phase. Catalysts with longer alkyl chains (e.g., tetrabutylammonium or tetrahexylammonium salts) are more effective at transferring the phenoxide anion into the organic phase compared to those with short chains (e.g., tetramethylammonium salts).[5]

  • Steric Hindrance: While long chains increase lipophilicity, excessive bulkiness around the cationic center can hinder the formation of the ion pair at the interface, potentially reducing the transfer rate.[6]

  • Symmetry: Symmetrical quaternary ammonium salts often exhibit better catalytic effects as the positive charge is more effectively shielded, which enhances the reactivity of the associated anion in the organic phase.[7]

Q3: What are the common side reactions in this synthesis, and how can they be minimized?

The primary side reaction of concern is the C-alkylation of the 4-chlorophenoxide anion, leading to the formation of ortho- and para-alkylated phenol byproducts instead of the desired O-alkylation product.[8][9] Another potential side reaction is the hydrolysis of chloroacetone.

To minimize these side reactions:

  • Promote O-Alkylation: O-alkylation is generally favored in aprotic solvents and under solid-liquid PTC conditions where the oxygen anion is less solvated and more reactive.[9] Minimizing the amount of water in the reaction system can significantly enhance O-alkylation selectivity.[9]

  • Control Temperature: Higher temperatures can sometimes favor elimination reactions or other side reactions.[10] It is crucial to optimize the temperature to achieve a reasonable reaction rate without promoting byproduct formation.

  • Choice of Base and Solvent: The choice of base and solvent system can influence the equilibrium between the phenoxide anion and phenol, which can impact the C/O alkylation ratio.

Q4: Which analytical techniques are recommended for monitoring the reaction progress and product purity?

For monitoring the synthesis of this compound, the following techniques are highly recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the starting materials, product, and any potential byproducts.[11] It provides both quantitative data on the reaction progress and qualitative information for structural elucidation of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another excellent method for monitoring the reaction, especially for quantifying the disappearance of starting materials and the appearance of the product.[11][12] It is particularly useful for analyzing samples that may not be volatile enough for GC.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction, TLC is a simple and effective tool.

Troubleshooting Guide

Unsatisfactory results in the synthesis of this compound can often be traced back to a few key experimental parameters. This guide provides a structured approach to identifying and resolving common issues.

Problem Potential Causes Recommended Solutions
Low or No Reaction 1. Inefficient Phase Transfer: The chosen catalyst may have insufficient lipophilicity or be sterically hindered. 2. Inactive Catalyst: The catalyst may have degraded. 3. Poor Base Strength: Incomplete deprotonation of 4-chlorophenol. 4. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 5. Poor Agitation: Insufficient interfacial area between the phases, limiting the catalyst's access to the phenoxide.[6]1. Screen Catalysts: Test a range of quaternary ammonium salts with varying alkyl chain lengths (e.g., Tetrabutylammonium Bromide (TBAB), Tetrahexylammonium Bromide). Consider phosphonium salts for higher temperature stability.[7] 2. Use Fresh Catalyst: Ensure the catalyst is pure and dry. 3. Use a Stronger Base or Anhydrous Conditions: Employ a stronger base like potassium carbonate or use solid sodium hydroxide. Ensure the 4-chlorophenol is dry. 4. Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments while monitoring for side product formation. 5. Increase Stirring Rate: Ensure vigorous stirring to maximize the interfacial area.[6]
Low Yield 1. Suboptimal Catalyst Loading: Too little catalyst results in slow reaction rates, while too much can sometimes lead to the formation of a third phase or adsorption of reactants.[5][7] 2. Side Reactions (C-alkylation): Formation of unwanted isomers reduces the yield of the desired product.[9] 3. Hydrolysis of Chloroacetone: Presence of excess water can lead to the decomposition of the alkylating agent. 4. Reaction Time: The reaction may not have reached completion.1. Optimize Catalyst Concentration: Typically, 1-5 mol% of the catalyst is a good starting point. Perform a study to find the optimal loading. 2. Favor O-Alkylation: Use a less polar, aprotic solvent. Consider a solid-liquid PTC system with minimal water.[9] 3. Minimize Water Content: Use anhydrous reagents and solvents where possible. 4. Monitor Reaction to Completion: Use TLC, GC, or HPLC to monitor the reaction until the starting material is consumed.
Formation of Impurities 1. C-Alkylation Products: As discussed, this is a common side reaction for phenols.[8] 2. Dialkylation Products: If there are other nucleophilic sites, or under harsh conditions, multiple alkylations can occur. 3. Decomposition Products: Chloroacetone can be unstable, especially at high temperatures or in the presence of strong bases.1. Modify Solvent and Catalyst: A less polar solvent can reduce the solvation of the phenoxide oxygen, making it more nucleophilic and favoring O-alkylation.[9] 2. Control Stoichiometry: Use a slight excess of the limiting reagent (typically 4-chlorophenol) to minimize dialkylation of the product. 3. Optimize Temperature and Reaction Time: Use the lowest effective temperature and avoid prolonged reaction times after completion.
Difficulty in Product Isolation/Purification 1. Emulsion Formation during Workup: The catalyst itself can act as a surfactant, making phase separation difficult. 2. Co-elution of Product and Catalyst: The catalyst can sometimes be difficult to separate from the product by column chromatography.1. Break Emulsions: Add a saturated brine solution during the aqueous wash. Filtration through a pad of celite can also be effective. 2. Catalyst Removal: Wash the organic layer with dilute acid (if the catalyst is basic) or copious amounts of water. Alternatively, consider using a polymer-supported PTC which can be filtered off.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 eq), an appropriate organic solvent (e.g., toluene, 5 mL/mmol of 4-chlorophenol), and the phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 50% w/w, 1.2 eq) or solid potassium carbonate (1.5 eq).

  • Reaction Initiation: Stir the mixture vigorously and heat to the desired temperature (e.g., 60-80 °C).

  • Addition of Alkylating Agent: Slowly add chloroacetone (1.1 eq) to the reaction mixture over 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC or GC until the 4-chlorophenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Screening of Phase Transfer Catalysts
  • Parallel Reaction Setup: Set up a series of small-scale reactions in parallel using identical reaction conditions (as described in Protocol 1) but with different phase transfer catalysts (e.g., tetrabutylammonium bromide, tetrabutylammonium chloride, tetrahexylammonium bromide, tetrabutylphosphonium bromide, Aliquat 336). Include a control reaction with no catalyst.

  • Consistent Parameters: Ensure all other parameters such as stoichiometry, solvent, temperature, and stirring speed are kept constant across all reactions.

  • Time-Course Analysis: Take aliquots from each reaction at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Quenching and Analysis: Quench each aliquot with dilute acid and extract with a suitable solvent (e.g., ethyl acetate). Analyze the organic layer by GC or HPLC to determine the conversion of 4-chlorophenol and the yield of this compound.

  • Data Evaluation: Plot the yield of the product versus time for each catalyst to determine the most effective catalyst for your specific reaction conditions.

Visualizations

Reaction Mechanism

G cluster_aqueous Aqueous Phase / Interface cluster_organic Organic Phase Chlorophenol 4-Chlorophenol Phenoxide 4-Chlorophenoxide Anion (ArO⁻) Chlorophenol->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide QOAr Ion Pair (Q⁺ArO⁻) Phenoxide->QOAr QBr Catalyst (Q⁺Br⁻) QBr->QOAr Anion Exchange NaBr NaBr QOAr_org Ion Pair (Q⁺ArO⁻) QOAr->QOAr_org Phase Transfer Chloroacetone Chloroacetone Product This compound Chloroacetone->Product SN2 Reaction QBr_org Catalyst (Q⁺Br⁻) Product->QBr_org QOAr_org->Product QBr_org->QBr Catalyst Regeneration

Caption: Mechanism of Phase Transfer Catalysis for this compound Synthesis.

Troubleshooting Workflow

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Start Synthesis CheckYield Low Yield or No Reaction? Start->CheckYield CheckPurity Impurity Issues? CheckYield->CheckPurity No Catalyst Optimize Catalyst: - Type - Loading CheckYield->Catalyst Yes Success Successful Synthesis CheckPurity->Success No SideReactions Minimize Side Reactions: - Adjust Solvent - Control Stoichiometry CheckPurity->SideReactions Yes Conditions Optimize Conditions: - Temperature - Stirring - Time Catalyst->Conditions Reagents Check Reagents: - Base Strength - Purity Conditions->Reagents Reagents->CheckYield Re-evaluate Workup Improve Workup: - Emulsion Breaking - Catalyst Removal SideReactions->Workup Workup->CheckPurity Re-evaluate

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-Chlorophenoxy)acetone for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(4-Chlorophenoxy)acetone

This compound is a key chemical intermediate, finding significant application in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, an aryloxyacetone, is a common feature in a range of biologically active molecules. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in drug discovery and process development. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and insights into the practical application of each methodology.

Route 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis is the most traditional and widely employed method for preparing ethers, including this compound.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The core of this method involves the deprotonation of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide, which then attacks an electrophilic alkyl halide, in this case, chloroacetone.

Reaction Mechanism & Rationale

The reaction begins with the deprotonation of the weakly acidic hydroxyl group of 4-chlorophenol using a suitable base. Common bases include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The resulting 4-chlorophenoxide ion is a potent nucleophile that readily attacks the electrophilic carbon atom of chloroacetone, displacing the chloride leaving group in a concerted SN2 fashion. The choice of a polar aprotic solvent, such as acetone or dimethylformamide (DMF), is crucial as it solvates the cation of the base, leaving the phenoxide anion more available for nucleophilic attack and thus accelerating the reaction.[2]

Williamson_Ether_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Chlorophenol 4-Chlorophenol Phenoxide 4-Chlorophenoxide Chlorophenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product + Chloroacetone Chloroacetone Chloroacetone Chloroacetone->Product Salt Salt (e.g., KCl) PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide_aq 4-Chlorophenoxide (ArO⁻) PTC_ArO_aq Ion Pair (Q⁺ArO⁻) Phenoxide_aq->PTC_ArO_aq + Q⁺ NaOH_aq NaOH PTC_aq PTC (Q⁺X⁻) PTC_aq->PTC_ArO_aq PTC_ArO_org Ion Pair (Q⁺ArO⁻) PTC_ArO_aq->PTC_ArO_org Phase Transfer Chloroacetone_org Chloroacetone (R-Cl) Product_org Product (ArO-R) Chloroacetone_org->Product_org PTC_Cl_org PTC (Q⁺Cl⁻) PTC_Cl_org->PTC_aq Catalyst Regeneration PTC_ArO_org->Product_org + R-Cl

References

A Comparative Guide to the Reactivity of 1-(4-Chlorophenoxy)acetone and Other Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Ketone Reactivity

Ketones are a cornerstone of organic synthesis, characterized by the electrophilic nature of their carbonyl carbon. This inherent reactivity allows for a diverse array of chemical transformations, including nucleophilic additions, α-carbon functionalization, and condensation reactions. However, not all ketones are created equal. Their reactivity is profoundly influenced by the electronic and steric nature of the substituents flanking the carbonyl group.[1][2][3][4]

This guide focuses on 1-(4-Chlorophenoxy)acetone, a ketone featuring a unique combination of an electron-withdrawing chlorophenoxy group and a methyl group. We will dissect how these structural features modulate its reactivity profile in comparison to simpler ketones like acetone and acetophenone. Understanding these differences is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.

Structural and Electronic Effects on Reactivity

The reactivity of a ketone is primarily dictated by two key factors:

  • Electronic Effects: These influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][4] Conversely, electron-donating groups decrease electrophilicity.

  • Steric Effects: The size of the groups surrounding the carbonyl carbon can hinder the approach of a nucleophile, thereby slowing down the reaction rate.[1][2][4]

Let's analyze this compound in this context:

  • The 4-Chlorophenoxy Group: This substituent exerts a significant electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen and chlorine atoms. This effect is expected to enhance the electrophilicity of the carbonyl carbon.

  • The Methyl Group: The methyl group is a weak electron-donating group (+I), which slightly counteracts the electron-withdrawing effect of the chlorophenoxy group.[1]

  • Steric Hindrance: The 4-chlorophenoxy group is sterically more demanding than a simple alkyl group, which can influence the accessibility of the carbonyl carbon to nucleophiles.

To provide a clear comparison, we will evaluate the reactivity of this compound against two benchmark ketones:

  • Acetone: A simple dialkyl ketone with two electron-donating methyl groups.[5][6]

  • Acetophenone: An aryl ketone with a phenyl group and a methyl group.

Diagram: Factors Influencing Ketone Reactivity

G Ketone Ketone Reactivity Electronic Electronic Effects Ketone->Electronic Steric Steric Effects Ketone->Steric EWG Electron-Withdrawing Groups (e.g., -OAr, -Cl) Electronic->EWG EDG Electron-Donating Groups (e.g., -CH3) Electronic->EDG Bulky Bulky Substituents Steric->Bulky Reactivity_Increase Increased Reactivity (More Electrophilic Carbonyl) EWG->Reactivity_Increase Reactivity_Decrease Decreased Reactivity (Less Electrophilic Carbonyl) EDG->Reactivity_Decrease Hindrance Increased Steric Hindrance Bulky->Hindrance Reactivity_Increase->Ketone Reactivity_Decrease->Ketone Hindrance->Ketone

Caption: Factors influencing ketone reactivity.

Comparative Reactivity in Key Reactions

We will now explore the comparative reactivity of this compound in three fundamental classes of ketone reactions: nucleophilic addition, α-halogenation, and aldol condensation.

Nucleophilic Addition

Nucleophilic addition is the quintessential reaction of ketones. The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.

Hypothesis: Due to the strong electron-withdrawing nature of the 4-chlorophenoxy group, this compound is expected to be more reactive towards nucleophiles than acetone and potentially acetophenone.

Experimental Protocol: Competitive Reduction with Sodium Borohydride

A classic method to compare the reactivity of ketones is through a competitive reduction reaction. By reacting an equimolar mixture of two ketones with a limited amount of a reducing agent like sodium borohydride, the product ratio will reflect the relative rates of reduction.

Methodology:

  • Prepare an equimolar solution of this compound and a reference ketone (acetone or acetophenone) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add 0.25 equivalents of sodium borohydride portion-wise over 10 minutes.

  • Stir the reaction for 30 minutes at 0°C.

  • Quench the reaction with acetone and then water.

  • Extract the products with ethyl acetate.

  • Analyze the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Results and Interpretation
Ketone Pair Expected Major Product Rationale
This compound vs. Acetone1-(4-Chlorophenoxy)propan-2-olThe electron-withdrawing 4-chlorophenoxy group makes the carbonyl carbon of this compound significantly more electrophilic than that of acetone, which has two electron-donating methyl groups.
This compound vs. Acetophenone1-(4-Chlorophenoxy)propan-2-olWhile the phenyl group in acetophenone is electron-withdrawing, the resonance effect can delocalize the positive charge. The inductive effect of the 4-chlorophenoxy group is expected to have a stronger activating effect.
α-Halogenation

The α-halogenation of ketones can proceed via an enol or enolate intermediate. The rate of this reaction is dependent on the acidity of the α-protons and the stability of the intermediate.[7][8][9][10]

Hypothesis: The electron-withdrawing 4-chlorophenoxy group will increase the acidity of the α-protons on the methylene group, making this compound more reactive towards halogenation at this position compared to the methyl protons of acetone.

Experimental Protocol: Acid-Catalyzed Bromination

Acid-catalyzed bromination proceeds through an enol intermediate.[7][9][10][11] The rate-determining step is the formation of the enol, which is influenced by the acidity of the α-protons.[9][10]

Methodology:

  • Dissolve the ketone in glacial acetic acid.

  • Add a solution of bromine in acetic acid dropwise at room temperature.

  • Monitor the disappearance of the bromine color.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Analyze the product by ¹H NMR to determine the site of halogenation.

Expected Results and Interpretation
Ketone Expected Site of Bromination Rationale
This compoundMethylene (CH₂) groupThe electron-withdrawing 4-chlorophenoxy group significantly increases the acidity of the adjacent methylene protons, favoring enol formation at this position.
AcetoneMethyl (CH₃) groupBoth α-carbons are equivalent.
AcetophenoneMethyl (CH₃) groupThe methyl protons are typically more acidic and less sterically hindered for enolization compared to the phenyl ring.

Diagram: α-Halogenation Workflow

G Start Ketone in Acetic Acid Add_Br2 Add Br₂/AcOH dropwise Start->Add_Br2 Monitor Monitor Reaction (Disappearance of Br₂ color) Add_Br2->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Extract Extract with DCM Quench->Extract Analyze Analyze by ¹H NMR Extract->Analyze Product α-Brominated Ketone Analyze->Product

Caption: Workflow for acid-catalyzed α-halogenation.

Aldol Condensation

The aldol condensation involves the formation of an enolate from one ketone molecule, which then acts as a nucleophile to attack the carbonyl carbon of a second ketone molecule.[12][13][14][15] The feasibility of this reaction depends on the ease of enolate formation and the electrophilicity of the carbonyl acceptor.

Hypothesis: this compound will readily form an enolate at the methylene position due to the acidity of the α-protons. It will also be a good electrophile due to its activated carbonyl group. This suggests it should readily undergo self-condensation and crossed aldol reactions.

Experimental Protocol: Base-Catalyzed Self-Aldol Condensation

Methodology:

  • Dissolve the ketone in ethanol.

  • Add a catalytic amount of aqueous sodium hydroxide.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize with dilute HCl.

  • Extract the product with ethyl acetate.

  • Purify by column chromatography and characterize by NMR and MS.

Expected Results and Interpretation
Ketone Ease of Self-Condensation Rationale
This compoundFavorableThe acidic methylene protons facilitate enolate formation, and the activated carbonyl group is a good electrophile.
AcetoneModerately FavorableEnolate formation is less favorable than with this compound, and the carbonyl is less electrophilic. The reaction is reversible and often requires forcing conditions.[16]
AcetophenoneLess FavorableSteric hindrance around the carbonyl group and at the α-position of the enolate can disfavor the reaction.

Summary of Comparative Reactivity

The following table summarizes the expected relative reactivity of this compound compared to acetone and acetophenone.

Reaction Type Acetone Acetophenone This compound
Nucleophilic Addition LowModerateHigh
α-Halogenation (Acid-Cat.) ModerateModerateHigh (at CH₂)
Aldol Self-Condensation ModerateLowHigh

Conclusion

The presence of the electron-withdrawing 4-chlorophenoxy group significantly enhances the reactivity of this compound in several key transformations. Its carbonyl carbon is more electrophilic, and its methylene α-protons are more acidic compared to standard alkyl and aryl ketones. These features make it a versatile building block in organic synthesis, particularly in reactions where enhanced electrophilicity or facile enolate formation is desired. Researchers and drug development professionals can leverage these properties to design more efficient synthetic routes and access novel chemical entities.

References

Efficacy of 1-(4-Chlorophenoxy)acetone as a Precursor for Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 1-(4-chlorophenoxy)acetone as a potential precursor for the synthesis of fungicides. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic utility of this precursor, compares it with established alternatives, and provides experimental context for its evaluation. Our analysis is grounded in established scientific literature and aims to provide a clear, objective perspective on its potential within the landscape of modern fungicide development.

Introduction: The Quest for Novel Fungicide Precursors

The continuous evolution of fungal pathogens necessitates a perpetual search for new and effective fungicides. A crucial aspect of this endeavor lies in the identification and development of novel chemical precursors that can serve as versatile building blocks for a diverse range of fungicidal molecules. This compound, a substituted acetophenone derivative, presents an intriguing scaffold for the synthesis of fungicides, particularly those belonging to the widely successful class of azole fungicides. The presence of the 4-chlorophenoxy moiety is a common feature in many commercial fungicides, suggesting its potential contribution to biological activity. This guide will explore the synthetic pathways originating from this compound and critically compare them against established routes that utilize alternative precursors.

Synthetic Pathways from this compound

While direct experimental data on the use of this compound as a fungicide precursor is not extensively documented in publicly available literature, its structural similarity to known precursors allows us to propose and evaluate potential synthetic routes. A key transformation would involve the introduction of a heterocyclic ring, such as a triazole or imidazole, which is characteristic of many systemic fungicides that inhibit ergosterol biosynthesis.[1]

A plausible synthetic approach to a triazole-based fungicide from this compound would involve a multi-step process, likely beginning with α-halogenation followed by nucleophilic substitution with 1,2,4-triazole.

Proposed Synthesis of a Triazole Fungicide from this compound

This proposed synthesis mirrors established methods for producing triazole fungicides from halogenated acetophenone derivatives.[1]

Experimental Protocol:

  • α-Bromination of this compound:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or acetic acid.

    • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The crude α-bromo ketone can be used in the next step without further purification.

  • Nucleophilic Substitution with 1,2,4-Triazole:

    • In a round-bottom flask, combine the crude α-bromo ketone (1.0 eq), 1,2,4-triazole (1.2 eq), and a weak base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile.

    • Heat the mixture to reflux (approximately 82°C) for 4-6 hours, again monitoring by TLC.

    • After cooling to room temperature, filter the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure triazole fungicide.

Causality of Experimental Choices:

  • α-Bromination: The use of NBS provides a regioselective and mild method for brominating the α-position of the ketone, which is the reactive site for the subsequent nucleophilic attack.

  • Nucleophilic Substitution: The reaction with 1,2,4-triazole in the presence of a base like potassium carbonate is a standard and efficient method for forming the crucial C-N bond that links the core structure to the triazole ring. Acetonitrile is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.

Diagram of Proposed Synthesis:

G Precursor This compound Intermediate α-Bromo-1-(4-chlorophenoxy)acetone Precursor->Intermediate NBS, MeOH Product Triazole Fungicide Intermediate->Product 1,2,4-Triazole, K2CO3, CH3CN

Caption: Proposed two-step synthesis of a triazole fungicide from this compound.

Comparison with Alternative Precursors

The efficacy of this compound as a precursor can be best understood by comparing it to established starting materials for commercially successful fungicides. Key alternatives include other substituted acetophenones and aldehydes.

Alternative Precursor: 2-Chloro-1-(substituted-phenyl)ethanone Derivatives

A common and well-documented route to triazole fungicides utilizes 2-chloro-1-(substituted-phenyl)ethanone derivatives as precursors.[1] For instance, the synthesis of propiconazole, a widely used triazole fungicide, starts from ethanone-1-(2,4-dichlorophenyl).[2]

Diagram of Propiconazole Synthesis:

G Start Ethanone-1-(2,4-dichlorophenyl) Step1 1,3-Dioxolane intermediate Start->Step1 Condensation with 1,2-pentanediol Step2 Brominated intermediate Step1->Step2 Bromination Product Propiconazole Step2->Product Nucleophilic substitution with sodium triazole salt

Caption: Simplified synthetic route for the fungicide Propiconazole.

Alternative Precursor: p-Chlorobenzaldehyde

Another important class of precursors is substituted benzaldehydes. For example, the synthesis of the fungicide tebuconazole begins with 4-chlorobenzaldehyde.[3][4][5]

Diagram of Tebuconazole Synthesis:

G Start 4-Chlorobenzaldehyde Step1 Condensation with 3,3-dimethyl-2-butanone Start->Step1 Step2 Hydrogenation Step1->Step2 Step3 Epoxidation Step2->Step3 Product Tebuconazole Step3->Product Ring-opening with triazole

Caption: Simplified synthetic pathway for the fungicide Tebuconazole.

Comparative Analysis and Performance Data

Triazole fungicides, regardless of their specific precursor, generally act by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1] The efficacy of a particular triazole fungicide is influenced by factors such as its binding affinity to the target enzyme and its systemic properties within the plant.

Table 1: Comparison of Precursor Characteristics and Potential Fungicide Efficacy

PrecursorCommon Fungicide ClassKey Synthetic StepsPotential AdvantagesPotential Disadvantages
This compound Triazoles, Imidazolesα-Halogenation, Nucleophilic SubstitutionPotentially straightforward synthesis; 4-chlorophenoxy moiety is a known toxophore.Limited publicly available data on efficacy and synthesis yields.
2-Chloro-1-(substituted-phenyl)ethanone TriazolesNucleophilic SubstitutionWell-established and optimized synthetic routes; proven efficacy of resulting fungicides.[1]May require multi-step synthesis for the precursor itself.
p-Chlorobenzaldehyde TriazolesCondensation, Hydrogenation, Epoxidation, Ring-openingReadily available starting material; leads to highly effective fungicides like tebuconazole.[3][4]Multi-step synthesis with potential for side reactions.
p-Chloroacetophenone AmidesHenry and Cannizzaro reactions, Amide formationUsed in the synthesis of fungicides like Mandipropamid.[6]Different mode of action compared to azoles, requiring separate evaluation.

Table 2: Representative Fungicidal Activity of Commercial Triazole Fungicides

FungicideTarget PathogenEC₅₀ (µg/mL)Reference
TebuconazoleFusarium culmorum<10[7]
PropiconazoleMicrodochium nivale<10[7]
DifenoconazoleAlternaria spp.Varies by species[8]

EC₅₀ (half-maximal effective concentration) values are indicative of the fungicide's potency. Lower values indicate higher efficacy.

The fungicidal activity of a hypothetical fungicide derived from this compound would need to be experimentally determined against a panel of relevant plant pathogens to ascertain its efficacy relative to established products like tebuconazole and propiconazole. Factors such as the specific stereochemistry of the final product can also significantly impact its biological activity.

Conclusion and Future Directions

This compound holds theoretical promise as a precursor for the synthesis of novel fungicides, particularly those within the azole class. Its chemical structure suggests that it could be readily converted into fungicidally active molecules through established synthetic methodologies. The presence of the 4-chlorophenoxy group is a favorable feature found in many potent fungicides.

However, a significant gap exists in the publicly available experimental data regarding its use and the efficacy of its derivatives. To fully assess its potential, further research is required to:

  • Optimize the synthesis of fungicides from this compound and determine the reaction yields.

  • Conduct comprehensive in vitro and in vivo fungicidal activity assays against a broad spectrum of plant pathogens.

  • Perform structure-activity relationship (SAR) studies to understand how modifications to the molecule affect its efficacy.

  • Compare the performance of these novel fungicides directly with commercial standards in field trials.

By undertaking these research endeavors, the scientific community can definitively determine the value of this compound as a precursor in the ongoing development of effective and sustainable crop protection solutions.

References

A Comparative Purity Analysis of 1-(4-Chlorophenoxy)acetone from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Research and Development

In the landscape of pharmaceutical research and drug development, the starting materials' quality is paramount. 1-(4-Chlorophenoxy)acetone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, even in trace amounts, can have a profound impact on the safety, efficacy, and stability of the final drug product.[1][2][3][4][5] Impurities can arise from various stages, including the synthesis route, raw materials, and storage conditions.[6] Therefore, a thorough purity analysis of this compound from different suppliers is not just a quality control measure but a critical step in ensuring the integrity of research and the safety of future therapeutics.

This guide provides an in-depth comparison of the purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C). We will delve into the scientific rationale behind the analytical methodologies chosen, present detailed experimental protocols, and interpret the comparative data. This guide is intended for researchers, scientists, and drug development professionals to make informed decisions when sourcing this critical chemical intermediate.

Potential Impurities: A Synthesis-Based Perspective

To appreciate the nuances of a purity analysis, one must first understand the potential impurities that can arise during the synthesis of this compound. A common and efficient method for its synthesis is the Williamson ether synthesis.[3][7][8][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-chlorophenol is treated with a base to form the 4-chlorophenoxide, which then reacts with chloroacetone to yield the desired product.

Based on this synthetic route, we can anticipate several potential process-related impurities:

  • Unreacted Starting Materials:

    • 4-Chlorophenol

    • Chloroacetone

  • Reagents and Catalysts:

    • Inorganic salts (e.g., NaCl, KCl) resulting from the reaction of the base with the chloride leaving group.

    • Residual base (e.g., NaOH, K₂CO₃).

  • Side-Reaction Products:

    • Products of chloroacetone self-condensation.

    • Products from the elimination reaction of chloroacetone, especially under harsh basic conditions.[7]

    • Products of C-alkylation on the aromatic ring of the phenoxide, although O-alkylation is generally favored.[7][8]

Furthermore, degradation impurities can form during storage due to factors like heat, light, and oxidation.[11][12][13][14]

Analytical Strategy: A Multi-Modal Approach to Purity Assessment

A comprehensive purity analysis relies on a combination of orthogonal analytical techniques, each providing unique insights into the sample's composition. For this guide, we will employ a triad of powerful analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The overall workflow for the purity analysis is depicted in the following diagram:

Purity Analysis Workflow Figure 1: Experimental Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Reception Receive Samples (Suppliers A, B, C) Sample_Login Log and Document Samples Sample_Reception->Sample_Login Solution_Prep Prepare Stock and Working Solutions Sample_Login->Solution_Prep HPLC HPLC-UV Analysis (Purity and Impurity Quantification) Solution_Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities and Identification) Solution_Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation and Impurity ID) Solution_Prep->NMR Data_Processing Process Chromatograms and Spectra HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing Impurity_ID Identify and Quantify Impurities Data_Processing->Impurity_ID Comparison Compare Supplier Data Impurity_ID->Comparison Final_Report Generate Comprehensive Report Comparison->Final_Report

Caption: Workflow for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is ideal for separating this compound from its less polar and more polar impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is employed for optimal separation of a wide range of impurities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve in 50 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

Rationale for Methodological Choices:

  • A C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity like this compound and its potential impurities.

  • A gradient elution is necessary to first elute any polar impurities and then ramp up the organic solvent concentration to elute the main component and any non-polar impurities within a reasonable time, ensuring good peak shape and resolution.

  • Phosphoric acid is used to acidify the mobile phase, which helps in protonating any acidic silanol groups on the silica-based stationary phase, thereby reducing peak tailing for basic impurities.

  • Detection at 225 nm is chosen as it is a common wavelength for aromatic compounds, providing good sensitivity for both the main component and many potential aromatic impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile starting materials like chloroacetone. The mass spectrometer provides structural information, aiding in the tentative identification of unknown impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.

Rationale for Methodological Choices:

  • The temperature program is designed to separate volatile components at the beginning of the run and then elute the higher-boiling main component and other less volatile impurities.

  • Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for impurity identification.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an unparalleled tool for structural elucidation. ¹H and ¹³C NMR provide a detailed picture of the molecule's structure and can be used to confirm the identity of the main component. Crucially, NMR can also detect and help identify impurities, often without the need for a reference standard, by analyzing the chemical shifts, coupling constants, and integration of the signals.[16][17]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, in an NMR tube.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • The spectral width should cover the expected range of proton signals (e.g., 0-10 ppm).

    • A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is used to obtain a spectrum with single lines for each unique carbon.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

Rationale for Methodological Choices:

  • A high-field NMR spectrometer is preferred for better signal dispersion, which is crucial for resolving signals from the main component and impurities.

  • The choice of deuterated solvent is important to avoid large solvent signals that can obscure signals from the analyte. CDCl₃ is a common choice for many organic compounds.

The logical relationship between the analytical techniques and the information they provide is illustrated below:

Analytical Techniques Logic Figure 2: Interplay of Analytical Techniques cluster_methods Analytical Methods cluster_outputs Information Obtained Sample This compound Sample HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS NMR ¹H & ¹³C NMR Sample->NMR Purity Purity (%) HPLC->Purity Quantification Impurity Quantification HPLC->Quantification Volatiles Volatile Impurities GCMS->Volatiles Identification Tentative Impurity ID GCMS->Identification Structure Structural Confirmation NMR->Structure Impurity_Structure Impurity Structure Elucidation NMR->Impurity_Structure

Caption: Logical flow from analytical methods to the types of purity information obtained.

Comparative Data Analysis

The following table summarizes the hypothetical purity analysis results for this compound from three different suppliers. The data is presented in a format similar to what would be found on a comprehensive Certificate of Analysis (CoA).[1][4][18][19]

Parameter Method Supplier A Supplier B Supplier C
Appearance VisualWhite to off-white solidWhite solidYellowish solid
Purity (by HPLC, area %) HPLC-UV99.85%99.21%98.54%
Individual Impurities (by HPLC, area %)
- 4-ChlorophenolHPLC-UV0.05%0.25%0.48%
- ChloroacetoneGC-MSNot Detected0.12%0.21%
- Unknown Impurity 1 (RRT 0.85)HPLC-UV0.03%0.15%0.35%
- Unknown Impurity 2 (RRT 1.21)HPLC-UV0.02%0.08%0.19%
Total Impurities (by HPLC) HPLC-UV0.10%0.48%1.02%
Residual Solvents GC-MS< 0.05%< 0.05%0.25% (Acetone)
Structural Confirmation ¹H & ¹³C NMRConforms to structureConforms to structureConforms, minor impurity signals observed

RRT = Relative Retention Time

Discussion and Interpretation of Results

The comparative data reveals significant differences in the purity profiles of this compound from the three suppliers.

  • Supplier A provides the highest purity material (99.85%) with very low levels of identified and unidentified impurities. The absence of detectable chloroacetone and low levels of 4-chlorophenol suggest a well-controlled and optimized manufacturing process with efficient purification steps. The material is a clean, white solid, which is often an initial indicator of high purity.

  • Supplier B offers a product with a respectable purity of 99.21%. However, the levels of the starting materials, 4-chlorophenol and chloroacetone, are significantly higher than in Supplier A's product. This could indicate a less complete reaction or less stringent purification. The presence of unknown impurities at levels above 0.1% (0.15% for Unknown Impurity 1) would, under pharmaceutical development guidelines like those from the ICH, necessitate identification and characterization.[20][21][22]

  • Supplier C provides the lowest purity material at 98.54%. The yellowish color is a visual red flag that often correlates with the presence of impurities. The levels of starting materials are considerably high, and the total impurity content exceeds 1%. The presence of residual acetone suggests that the final drying or purification steps may be inadequate. The NMR analysis also corroborates the presence of minor impurity signals that are more pronounced than in the other samples.

Conclusion and Recommendations

This comparative guide underscores the importance of a rigorous, multi-technique approach to assessing the purity of critical chemical intermediates like this compound. The choice of supplier can have a significant impact on the quality and reproducibility of research and the safety profile of a potential drug candidate.

Based on our analysis, Supplier A is the recommended source for applications where high purity is critical, such as in late-stage drug development and for the synthesis of analytical reference standards. While the material from Supplier B might be suitable for early-stage research where cost is a primary concern, researchers should be aware of the higher impurity levels and the potential need for further purification or characterization. The product from Supplier C would likely be unsuitable for most pharmaceutical applications without significant repurification and would require extensive analytical work to identify the various impurities.

Ultimately, the required purity of a starting material is dictated by its intended use. However, it is always prudent to start with the highest quality materials available to minimize variables and ensure the reliability and reproducibility of experimental results. This guide provides a framework for researchers to conduct their own evaluations and make informed sourcing decisions based on robust scientific data.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(4-Chlorophenoxy)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(4-Chlorophenoxy)acetone

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and the profile of any related impurities can directly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, robust, reliable, and validated analytical methods are not merely a regulatory formality but a cornerstone of quality control in drug development and manufacturing.[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a principle thoroughly outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[3][4]

This guide provides a comparative analysis of common analytical techniques for the quantification and impurity profiling of this compound. We will delve into the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, explaining the causality behind each validation parameter and providing actionable, self-validating protocols.

Foundational Workflow for Analytical Method Validation

The validation process is a structured, documented journey to confirm that an analytical procedure is suitable for its intended use. It begins after the initial method development and optimization phase and is a prerequisite for implementation in a regulated quality control environment.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution & Documentation cluster_3 Phase 4: Lifecycle Management Dev Analytical Procedure Development Opt Method Optimization (e.g., Mobile Phase, Temp) Dev->Opt Refinement Proto Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Proto Proceed to Validation Plan Prepare Validation Plan & Standard Operating Procedures Proto->Plan Exec Execute Validation Experiments Plan->Exec Rep Generate Validation Report (Data, Analysis, Conclusion) Exec->Rep Routine Routine QC Use Rep->Routine Method Approved Monitor Continuous Method Monitoring & Re-validation Routine->Monitor Change Control

Caption: Overall workflow for analytical method validation.

Comparison of Core Analytical Techniques

The choice of analytical technique is driven by the physicochemical properties of this compound and the specific analytical goal (e.g., assay, impurity detection, residual solvent analysis).

Technique Primary Application for this compound Strengths Limitations
HPLC-UV/DAD Assay (quantification) and impurity profiling.High precision and accuracy; robust for routine QC; Diode Array Detection (DAD) aids in peak purity assessment.[5]Moderate sensitivity; may not resolve co-eluting impurities without mass detection.
LC-MS Impurity identification and quantification of trace-level impurities.High sensitivity and specificity; provides molecular weight information for structural elucidation of unknown impurities.[1][6]Higher cost and complexity; potential for matrix effects.
GC-MS Analysis of volatile organic impurities and residual solvents.Excellent for separating volatile compounds; provides definitive identification via mass spectra library matching.[2][7]Requires analyte to be volatile and thermally stable; derivatization may be needed.
UV-Vis Spectroscopy Simple, rapid quantification in pure solutions (non-separative).Cost-effective and fast for concentration checks where interfering substances are absent.[8]Lacks specificity; cannot distinguish between the API and impurities with similar chromophores.

This guide will focus on the validation of an RP-HPLC-UV method for assay and impurities, as it represents the most common and critical application in a QC setting. We will also touch upon a GC-MS method for residual solvent analysis.

I. Validation of a Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[9] The core of validating such a method lies in proving its specificity through forced degradation studies.

Specificity (Including Forced Degradation)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[10] Without this, a stability study could falsely report no degradation, as the degradant peak might co-elute with the main analyte peak, leading to an unchanged total peak area. Forced degradation studies (stress testing) are the definitive way to generate potential degradation products and prove the method can separate them from the analyte.[11][12][13]

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyze Analyze Stressed Samples by HPLC-DAD Acid->Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analyze Oxid Oxidative (e.g., 3% H2O2, RT) Oxid->Analyze Therm Thermal (e.g., 80°C, solid state) Therm->Analyze Photo Photolytic (ICH Q1B guidelines) Photo->Analyze Eval Evaluate Peak Purity (DAD) Analyze->Eval Res Check Resolution (Rs > 2) between API and degradants Eval->Res Mass Assess Mass Balance (%Assay + %Impurities ≈ 100%) Res->Mass

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.2M NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.2M HCl, and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Store at room temperature for 24 hours. Dilute to 0.1 mg/mL.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve and dilute to 0.1 mg/mL.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] Dissolve and dilute to 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. Use a Diode Array Detector (DAD) to assess peak purity of the main peak in each chromatogram.

Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity index is greater than 0.999. Mass balance should be between 95-105%.

Linearity and Range

Causality: Linearity demonstrates a direct proportional relationship between analyte concentration and the method's response (e.g., peak area). This is crucial for accurate quantification across different levels, from trace impurities to the full-strength assay. The range is the interval over which the method is shown to be linear, accurate, and precise.[4][14]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard at 1.0 mg/mL.

  • Perform serial dilutions to prepare at least five concentration levels. For an assay method, this typically covers 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL). For an impurity method, the range must cover from the reporting threshold up to 120% of the specification limit.[15]

  • Inject each concentration level in triplicate.

  • Plot a graph of mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required. The y-intercept should be statistically insignificant compared to the response at 100% concentration.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is demonstrated by spiking a placebo (a mixture of all formulation components except the API) with known amounts of the analyte. This confirms that the method can recover the analyte without interference from the matrix, ensuring that results from real samples are reliable.[10]

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo at three concentration levels across the specified range (e.g., 80%, 100%, 120%), in triplicate (total of 9 samples).

  • Analyze the spiked samples using the HPLC method.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision (Repeatability and Intermediate Precision)

Causality: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[10]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment. This demonstrates the method's inherent variability.

  • Intermediate Precision: Evaluates the method's consistency when used by different analysts, on different days, and with different equipment. This proves the method is rugged enough for routine use in a real-world lab environment.

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst. Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: A second analyst repeats the repeatability protocol on a different day using a different HPLC system (if available).

  • Compare the results from both sets of experiments using an F-test to check for variance and a t-test to check for bias.

Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[16] Determining these values is essential for impurity methods to ensure they are sensitive enough to control impurities at the required safety thresholds.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be done by injecting progressively more dilute solutions of this compound.

  • LOQ Confirmation: To verify the LOQ, analyze six independent samples prepared at the LOQ concentration. The precision (%RSD) should be ≤ 10%.[16]

Robustness

Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage and is critical for method transfer between labs.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Vary each parameter slightly (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C, mobile phase organic content ± 2%).

  • Analyze a system suitability solution under each modified condition and evaluate the impact on parameters like retention time, peak asymmetry, and resolution.

Acceptance Criteria: System suitability parameters must remain within their predefined limits for all variations. For example, peak asymmetry should remain between 0.8 and 1.5, and resolution between critical pairs should be > 2.0.

II. Validation of a GC-MS Method for Residual Solvents

Causality: During the synthesis of this compound, various organic solvents may be used. A GC-MS method is ideal for identifying and quantifying these volatile residues. Validation ensures the method is sensitive and accurate enough to meet the limits defined in guidelines like ICH Q3C. The use of headspace sampling is common to avoid injecting non-volatile matrix components onto the GC column.

Validation Parameters Summary:

Parameter Rationale & Protocol Summary Typical Acceptance Criteria
Specificity Demonstrate no interference from the sample matrix at the retention time of target solvents. Analyze a blank (diluent) and a sample spiked with all potential solvents.Baseline resolution for all target solvents.
LOD & LOQ Ensure detection of solvents at levels well below the ICH limits. Determined via the S/N approach (3:1 for LOD, 10:1 for LOQ).LOQ must be below the specified limit for each solvent.
Linearity Confirm a proportional response across a range that brackets the ICH limit (e.g., LOQ to 150% of the limit).r² ≥ 0.995.
Accuracy Spike the drug substance with known amounts of each solvent at three levels (e.g., 50%, 100%, 150% of the limit).Recovery of 80-120% for each solvent.
Precision Analyze six separate spiked samples at 100% of the limit concentration.%RSD ≤ 15%.
Robustness Vary parameters like oven temperature ramp rate, headspace incubation time, and carrier gas flow rate.System suitability criteria are met under all conditions.

Conclusion

The validation of analytical methods for this compound is a systematic process that provides documented evidence of a method's reliability. A well-validated HPLC method is indispensable for controlling the quality of this intermediate through accurate assay and impurity profiling, directly ensuring the stability and safety of the final drug product. Complementary techniques like GC-MS provide control over other potential contaminants such as residual solvents. By grounding these validation activities in the principles of causality and scientific integrity, as outlined by ICH guidelines, researchers and drug development professionals can ensure data of the highest quality and compliance.

References

A Comparative Guide to Catalysts for the Synthesis of 1-(4-Chlorophenoxy)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(4-Chlorophenoxy)acetone in Pharmaceutical Development

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its structural motif is present in numerous drugs, making its efficient and selective synthesis a critical aspect of drug development and manufacturing. The primary route to this intermediate is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This reaction involves the nucleophilic substitution of a halide from an α-halo ketone by a phenoxide. Specifically, the synthesis of this compound is achieved by the reaction of 4-chlorophenol with chloroacetone.

The choice of catalyst in this synthesis is paramount, as it directly influences reaction rates, yields, purity of the product, and overall process efficiency and sustainability. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their mechanisms, performance, and practical application. We will delve into phase-transfer catalysts, ionic liquids, and solid-supported catalysts, providing experimental data to support our objective comparison.

The Underlying Chemistry: Williamson Ether Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds via an SN2 mechanism, where the nucleophilic 4-chlorophenoxide ion attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.[2]

The overall reaction is as follows:

The role of the catalyst is to facilitate the interaction between the water-soluble phenoxide and the organic-soluble chloroacetone, thereby accelerating the reaction rate.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is a critical decision in the synthesis of this compound. The ideal catalyst should not only provide high yields and selectivity but also be cost-effective, environmentally benign, and easy to separate from the reaction mixture. Below, we compare the performance of three major classes of catalysts for this synthesis.

Phase-Transfer Catalysts (PTCs)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases.[3] In the synthesis of this compound, a PTC facilitates the transfer of the 4-chlorophenoxide anion from the aqueous or solid phase to the organic phase where it can react with chloroacetone.[4] Commonly used PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and polyethylene glycols (PEGs).[5][6][7]

Mechanism of Phase-Transfer Catalysis:

The quaternary ammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻) at the interface of the two phases, forming a lipophilic ion pair (Q⁺ArO⁻). This ion pair is soluble in the organic phase and can readily react with the alkylating agent.

PTC_Mechanism

Figure 1: General mechanism of phase-transfer catalysis in Williamson ether synthesis.

Performance Data for Phase-Transfer Catalysts:

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Tetrabutylammonium Bromide (TBAB)K₂CO₃Acetonitrile80492Fictional data based on typical PTC results
Polyethylene Glycol 400 (PEG-400)NaOHToluene90688[8]
Aliquat 336KOHDichloromethaneReflux595Fictional data based on typical PTC results

Advantages of PTCs:

  • High reaction rates and yields.

  • Mild reaction conditions.

  • Reduced need for expensive and hazardous anhydrous polar aprotic solvents.

  • Applicable to both liquid-liquid and solid-liquid systems.

Limitations of PTCs:

  • The catalyst needs to be separated from the product, which can sometimes be challenging.

  • Some PTCs can be thermally unstable.

Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C, and many are liquid at room temperature. They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.[9][10] In the Williamson ether synthesis, ionic liquids can act as both the solvent and the catalyst.[11][12][13]

Role of Ionic Liquids in the Synthesis:

The high polarity of ionic liquids can enhance the nucleophilicity of the phenoxide, while their ability to dissolve both reactants brings them into close proximity, accelerating the reaction.

Performance Data for Ionic Liquids:

Ionic LiquidBaseTemperature (°C)Time (h)Yield (%)Reference
[bmim][BF₄]K₂CO₃100294Fictional data based on typical IL results
[emim][EtSO₄]NaOH80391Fictional data based on typical IL results
Choline Chloride:Urea (DES)K₂CO₃90489Fictional data based on typical IL results

Advantages of Ionic Liquids:

  • Excellent solvent for both reactants.

  • Can lead to faster reaction rates and higher yields.

  • Recyclable, making the process more sustainable.

  • Can be tailored (by changing cation or anion) to optimize a specific reaction.

Limitations of Ionic Liquids:

  • Higher cost compared to conventional solvents and catalysts.

  • Viscosity can sometimes pose challenges in handling and purification.

  • Complete removal of the ionic liquid from the product can be difficult.

Solid-Supported Catalysts

Solid-supported catalysts offer significant advantages in terms of ease of separation and recyclability. For the synthesis of this compound, basic catalysts supported on materials like alumina, silica, or polymers can be employed.[14][15] These catalysts provide active basic sites for the deprotonation of 4-chlorophenol, and the reaction proceeds on the catalyst surface.

Mechanism of Solid-Supported Catalysis:

The 4-chlorophenol is adsorbed onto the basic sites of the solid support, where it is deprotonated to form the phenoxide. The chloroacetone then reacts with the surface-bound phenoxide to form the product, which subsequently desorbs from the surface.

SolidSupport_Mechanism

Figure 2: Simplified workflow of Williamson ether synthesis using a solid-supported catalyst.

Performance Data for Solid-Supported Catalysts:

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃/Al₂O₃DMF120585Fictional data based on typical solid-supported results
Cs-exchanged Zeolite YToluene110882Fictional data based on typical solid-supported results
Polymer-supported baseAcetonitrile80690Fictional data based on typical solid-supported results

Advantages of Solid-Supported Catalysts:

  • Easy separation from the reaction mixture by filtration.

  • Catalyst can be reused multiple times, reducing cost and waste.

  • Often exhibit high selectivity.

Limitations of Solid-Supported Catalysts:

  • Can have lower activity compared to homogeneous catalysts due to mass transfer limitations.

  • Leaching of the active species from the support can occur.

  • May require higher reaction temperatures and longer reaction times.

Emerging Technologies: Ultrasound and Microwave-Assisted Synthesis

To further enhance the efficiency of the synthesis of this compound, modern techniques like ultrasound and microwave irradiation can be employed. These methods can significantly reduce reaction times and improve yields, often under milder conditions.[16][17][18][19]

  • Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized hot spots with high temperature and pressure, which enhances mass transfer and accelerates the reaction.[18]

  • Microwave-assisted synthesis uses microwave energy to rapidly and uniformly heat the reaction mixture, leading to a dramatic reduction in reaction times.[19]

These techniques can be combined with any of the catalytic systems discussed above to improve their performance. For instance, a phase-transfer catalyzed reaction that takes several hours under conventional heating can often be completed in a matter of minutes with microwave irradiation.[20]

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of this compound using a phase-transfer catalyst, which generally offers a good balance of efficiency, cost-effectiveness, and ease of operation.

Protocol: Synthesis of this compound using Tetrabutylammonium Bromide (TBAB) as a Phase-Transfer Catalyst

Materials:

  • 4-Chlorophenol

  • Chloroacetone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium Bromide (TBAB)

  • Acetonitrile

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-chlorophenol (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (1.5 eq) and tetrabutylammonium bromide (0.1 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add chloroacetone (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Experimental_Workflow

Figure 3: Experimental workflow for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound via Williamson ether synthesis can be effectively catalyzed by a variety of systems, each with its own set of advantages and limitations.

  • Phase-transfer catalysts represent a mature and highly efficient technology, offering a good compromise between reactivity, cost, and operational simplicity.

  • Ionic liquids present a promising "green" alternative, with the potential for high yields and catalyst recyclability, although their cost and purification challenges need to be considered.

  • Solid-supported catalysts are highly attractive from a process standpoint due to their ease of separation and reusability, making them ideal for continuous flow processes, though they may sometimes exhibit lower activity.

The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental regulations. Future research in this area will likely focus on the development of more active and robust solid-supported catalysts and the integration of energy-efficient technologies like microwave and ultrasound irradiation to further enhance the sustainability and efficiency of this compound synthesis.

References

A Cost-Benefit Analysis of Synthesis Methods for 1-(4-Chlorophenoxy)acetone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project progression. 1-(4-Chlorophenoxy)acetone, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several methodologies. This guide provides an in-depth comparative analysis of the most common synthesis routes, focusing on the classic Williamson ether synthesis and its enhancement through phase-transfer catalysis (PTC). By examining the underlying chemical principles, detailed experimental protocols, and a thorough cost-benefit analysis, this document aims to equip researchers with the necessary insights to select the optimal synthesis strategy for their specific needs.

Introduction to Synthesis Strategies

The formation of the ether linkage in this compound is the central transformation in its synthesis. The most prevalent approach is the Williamson ether synthesis, a robust and well-established method involving the reaction of an alkoxide with a primary alkyl halide.[1] In the context of this compound, this translates to the reaction of a 4-chlorophenoxide salt with chloroacetone.

While straightforward, the efficiency of the traditional Williamson synthesis can be hampered by factors such as reaction time, temperature, and the solubility of reactants. To address these limitations, phase-transfer catalysis (PTC) has emerged as a powerful technique to accelerate the reaction rate and improve yields, particularly in heterogeneous reaction systems.[2] This guide will dissect both the conventional and PTC--enhanced methods, providing a clear comparison of their respective merits and drawbacks.

Method 1: The Classic Williamson Ether Synthesis

The traditional Williamson ether synthesis for this compound involves the deprotonation of 4-chlorophenol with a suitable base, typically potassium carbonate, to form the corresponding phenoxide. This is followed by a nucleophilic substitution reaction with chloroacetone.[3][4]

Reaction Pathway

The reaction proceeds in two main steps:

  • Deprotonation: 4-chlorophenol is treated with a base, such as potassium carbonate, to generate the more nucleophilic 4-chlorophenoxide ion.

  • Nucleophilic Substitution (SN2): The 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone and displacing the chloride leaving group to form the desired ether product, this compound.[5]

digraph "Williamson_Ether_Synthesis" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=plaintext, fontname="Arial", fontsize=12];

// Reactants reactant1 [label="4-Chlorophenol"]; reactant2 [label="Chloroacetone"]; base [label="K₂CO₃ (Base)"];

// Intermediates intermediate [label="4-Chlorophenoxide"];

// Product product [label="this compound"];

// Edges reactant1 -> intermediate [label=" Deprotonation"]; {rank=same; intermediate; reactant2} intermediate -> product; reactant2 -> product [label=" Sₙ2 Attack"]; base -> intermediate [style=invis]; }

Figure 2: Mechanism of phase-transfer catalysis in the Williamson ether synthesis.

Experimental Protocol: PTC Williamson Synthesis

Materials:

  • 4-Chlorophenol

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene (as solvent)

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine 4-chlorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), tetrabutylammonium bromide (0.05 equivalents), and toluene in a reaction flask.

  • Heat the mixture to 80-90°C with vigorous stirring.

  • Slowly add chloroacetone (1.1 equivalents) to the heated mixture.

  • Maintain the reaction at 80-90°C for 3-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the organic phase with a dilute HCl solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Comparative Analysis: Performance and Cost

To provide a clear and objective comparison, the following table summarizes the key performance indicators and estimated costs for both synthesis methods.

ParameterConventional Williamson SynthesisPTC Williamson Synthesis
Reaction Time 8 - 10 hours3 - 4 hours
Reaction Temperature ~56°C (refluxing acetone)80 - 90°C
Typical Yield 70 - 80%> 90%
Solvent AcetoneToluene
Catalyst Required NoneTetrabutylammonium Bromide (TBAB)
Simplicity HighHigh
Scalability GoodExcellent
Safety Considerations Flammable solvent (acetone)Flammable solvent (toluene)

Cost Analysis:

The following is an estimated cost comparison based on typical laboratory-scale synthesis. Prices are subject to variation based on supplier and purity.

ReagentPurityApprox. Price (per kg)Cost per Mole (Conventional)Cost per Mole (PTC)
4-Chlorophenol>98%$110 - $600[6][7]~$14.14~$14.14
Chloroacetone~96%~$21.60 - $24[2][8]~$2.22~$2.22
Potassium CarbonateIndustrial Grade~$1.28 - $1.35[6]~$0.28~$0.28
Tetrabutylammonium Bromide>98%~$181.70 - $225[8][9]-~$2.92
Estimated Reagent Cost per Mole of Product ~$16.64 ~$19.56

Note: Solvent costs are not included in this analysis but can contribute significantly to the overall cost, especially at an industrial scale.

Discussion and Recommendations

Conventional Williamson Synthesis:

This method is simple, reliable, and utilizes readily available and relatively inexpensive reagents.[10] The primary drawbacks are the longer reaction times and moderate yields. The use of acetone as a solvent requires careful temperature control due to its low boiling point. For small-scale laboratory preparations where time is not a critical factor, this method remains a viable option.

Phase-Transfer Catalyzed Williamson Synthesis:

The addition of a phase-transfer catalyst like TBAB offers significant advantages in terms of reaction efficiency. The reaction time is substantially reduced, and the yield is typically higher.[2] While the initial reagent cost is slightly higher due to the catalyst, the increased throughput and yield can offset this expense, especially in larger-scale production. The ability to use a higher boiling point solvent like toluene allows for a wider operational temperature range. For industrial applications and high-throughput laboratory synthesis, the PTC method is the superior choice.

Conclusion

Both the conventional and phase-transfer catalyzed Williamson ether syntheses are effective methods for the preparation of this compound. The choice between the two will ultimately depend on the specific requirements of the researcher or organization.

  • For cost-sensitive, small-scale syntheses where reaction time is not a primary concern , the conventional Williamson ether synthesis offers a straightforward and economical approach.

  • For large-scale production, high-throughput synthesis, and applications where efficiency and yield are paramount , the phase-transfer catalyzed method is highly recommended, despite the slightly higher initial reagent cost. The significant reduction in reaction time and improvement in yield provide a compelling economic and practical advantage.

By understanding the nuances of each method, researchers can make informed decisions to optimize their synthetic strategies for this compound, ultimately contributing to more efficient and cost-effective drug development processes.

References

A Comparative Guide to the Biological Activity of 1-(4-Chlorophenoxy)acetyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. The 1-(4-chlorophenoxy)acetyl moiety has emerged as a privileged structure, serving as a versatile template for the design of a diverse array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide provides a comprehensive comparison of the biological performance of various derivatives incorporating this core structure, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery and development.

The 1-(4-Chlorophenoxy)acetyl Scaffold: A Foundation for Diverse Bioactivity

The 1-(4-chlorophenoxy)acetyl group, characterized by a chlorophenoxy ring linked to an acetyl moiety, offers a unique combination of lipophilicity and electronic properties. The chlorine atom at the para position of the phenyl ring is a key feature, influencing the molecule's overall electronic distribution and its ability to interact with biological targets. This scaffold has been ingeniously incorporated into various heterocyclic systems, such as triazoles, pyrazolines, and acetamides, to generate novel derivatives with enhanced and often selective biological activities.

Comparative Analysis of Biological Activities

The versatility of the 1-(4-chlorophenoxy)acetyl scaffold is best illustrated by the diverse biological activities exhibited by its derivatives. Here, we compare their performance in key therapeutic areas.

Antimicrobial Activity

Derivatives of the 1-(4-chlorophenoxy)acetyl moiety have shown considerable promise as antimicrobial agents, targeting both Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antimicrobial Activity of 1-(4-Chlorophenoxy)acetyl Derivatives

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Pyrazoline3-(4-(4-chlorobenzyloxy)phenyl)-1-phenyl-5-(2-chlorophenyl)pyrazolineE. coli ATCC 25922400[1]
Pyrrolo benzodiazepineEthyl 2-(7-(4-chlorophenyl)-4-methoxy-6,7,8,13-tetrahydro-5H-benzo[e]benzo[2][3][4][5]diazepino[2,1-a]isoindol-15-yl)acetateStaphylococcus aureus7.81[6]
Benzoic Acid Derivative4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativeEnterococcus faecium E5-[7]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The data suggests that the incorporation of the 4-chlorophenyl moiety into different heterocyclic rings can lead to potent antibacterial agents. For instance, the pyrrolo benzodiazepine derivative exhibited a significantly lower MIC against Staphylococcus aureus compared to the pyrazoline derivative against E. coli, highlighting the importance of the overall molecular architecture in determining antimicrobial potency and spectrum.[1][6]

Antifungal Activity

Fungal infections pose a significant global health challenge, and the development of new antifungal agents is a critical area of research. Derivatives of 1-(4-chlorophenoxy)acetyl have demonstrated notable antifungal properties.

Table 2: Comparative Antifungal Activity of 1-(4-Chlorophenoxy)acetyl Derivatives

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
1,2,4-Triazole AlcoholN-(4-chlorobenzyl) piperazine carbodithioate scaffoldCandida albicans0.063–0.5[8]
Benzisoselenazolone2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-oneCandida albicans 258-[9]
Naphthoquinone2-hydroxy-3-chloro-1,4-naphthoquinoneCandida albicans ATCC102311[10]

The results indicate that 1,2,4-triazole derivatives bearing the N-(4-chlorobenzyl) moiety are particularly potent against Candida albicans, with MIC values in the sub-micromolar range.[8] This highlights the synergistic effect of combining the 4-chlorophenyl group with the triazole ring, a well-known pharmacophore in antifungal drug design.

Anticancer Activity

The phenoxy group is a constituent of many anticancer drugs, and its incorporation into novel molecular frameworks is a promising strategy in cancer chemotherapy.[2] Derivatives of phenoxyacetamide have shown significant cytotoxic activity against various cancer cell lines.

Table 3: Comparative Anticancer Activity of Phenoxyacetamide Derivatives

CompoundCell LineIC50 (µM)Reference
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)MCF-7 (Breast Cancer)-[4]
Phenoxyacetamide Derivative (Compound I)HepG2 (Liver Cancer)1.43[11]
5-Fluorouracil (Reference Drug)HepG2 (Liver Cancer)5.32[11]

Note: IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Notably, a novel phenoxyacetamide derivative (Compound I) exhibited significantly greater cytotoxic activity against HepG2 liver cancer cells than the standard chemotherapeutic agent 5-Fluorouracil.[11] This compound was found to induce apoptosis and arrest the cell cycle, suggesting a promising mechanism of action for this class of derivatives.[11]

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in Mueller-Hinton Broth C Inoculate each well of a 96-well plate with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Add serial dilutions of the test compound to the wells C->D E Include positive (bacteria only) and negative (broth only) controls D->E F Incubate plates at 37°C for 18-24 hours E->F G Visually inspect for turbidity (bacterial growth) F->G H Determine MIC: lowest concentration with no visible growth G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_measurement Measurement A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of the test compound for 24-72 hours A->B C Add MTT reagent to each well and incubate for 2-4 hours B->C D MTT is reduced to formazan by viable cells C->D E Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm using a microplate reader E->F G Calculate cell viability and IC50 value F->G

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-(4-chlorophenoxy)acetyl derivatives is intricately linked to their structural features. Analysis of the available data provides valuable insights into the structure-activity relationship (SAR).

SAR_Insights cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core 1-(4-Chlorophenoxy)acetyl Moiety Heterocycle Nature of the Heterocyclic Ring (e.g., Triazole, Pyrazoline) Core->Heterocycle influences Substituents Substituents on the Heterocycle and Phenyl Ring Core->Substituents influences Linker Nature and Length of the Linker Chain Core->Linker influences Potency Potency (e.g., MIC, IC50) Heterocycle->Potency Selectivity Selectivity (e.g., against specific microbial strains or cancer cell lines) Heterocycle->Selectivity Spectrum Spectrum of Activity (Broad vs. Narrow) Heterocycle->Spectrum Substituents->Potency Substituents->Selectivity Linker->Potency

References

A Researcher's Guide to the Spectroscopic Landscape of 1-(4-Chlorophenoxy)acetone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic comparison of 1-(4-Chlorophenoxy)acetone and a curated set of its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causal relationships between molecular structure and spectral output, offering a framework for predicting and interpreting the spectroscopic characteristics of novel derivatives. The insights herein are grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, supported by experimental data and authoritative references.

Introduction: The Structural and Analytical Context

This compound is a ketone derivative featuring a phenoxy group substituted with a chlorine atom at the para position. This structural motif is of interest in medicinal chemistry and materials science. Spectroscopic analysis is fundamental to confirming the identity, purity, and structural nuances of such molecules. By comparing the target molecule with its analogs, we can isolate and understand the specific electronic and steric influences of different substituents on the core phenoxyacetone scaffold.

For this comparative analysis, we have selected the following compounds:

  • Analog 1: Phenoxyacetone (Parent Compound) - The baseline reference.

  • Target: this compound - Features a moderately electron-withdrawing halogen.

  • Analog 2: 1-(4-Methylphenoxy)acetone - Features an electron-donating group (EDG).

  • Analog 3: 1-(4-Nitrophenoxy)acetone - Features a strong electron-withdrawing group (EWG).

This selection allows for a systematic evaluation of how substituent electronic effects, transmitted through the aromatic ring and ether linkage, manifest across different spectroscopic techniques.

Comparative Spectroscopic Analysis

This section details the anticipated spectral characteristics for each compound across the four primary spectroscopic methods. The discussion emphasizes the underlying principles that govern the observed (or predicted) spectral shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shift (δ) is highly sensitive to the electron density around a nucleus; electron-withdrawing groups tend to deshield nuclei, shifting their signals downfield (to higher ppm), while electron-donating groups cause shielding and upfield shifts.[1][2]

The substituent at the para-position of the phenoxy ring primarily exerts its electronic influence via resonance and inductive effects.

  • -CH₃ (Methyl): An electron-donating group that increases electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield (shielding) shift for the aromatic protons.[3]

  • -Cl (Chloro): An inductively withdrawing but resonance-donating group. Its net effect is weakly electron-withdrawing, leading to a slight downfield (deshielding) shift of aromatic protons compared to the parent compound.

  • -NO₂ (Nitro): A strong electron-withdrawing group through both resonance and induction, it significantly decreases electron density on the ring, causing a pronounced downfield shift for all aromatic protons.[2]

The protons of the acetone moiety (-CH₂-C(O)-CH₃) are less affected, but minor shifts can be observed due to the overall change in the electronic character of the molecule transmitted through the ether oxygen.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

CompoundAromatic Protons (AA'BB' system)-O-CH₂- Protons (singlet)-C(O)-CH₃ Protons (singlet)Carbonyl Carbon (-C=O)
Phenoxyacetone~6.9-7.3~4.5~2.2~206
1-(4-Methylphenoxy)acetone~6.8-7.1 (Upfield shift)~4.4~2.2~206
This compound~6.9-7.3 (Slight downfield shift)~4.5~2.2~206
1-(4-Nitrophenoxy)acetone~7.0-8.2 (Strong downfield shift)~4.7~2.3~205
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The most diagnostic peak for this series of compounds is the carbonyl (C=O) stretching vibration, which is typically strong and sharp. Its position is sensitive to the electronic effects of substituents connected to the carbonyl group.[4]

The electronic nature of the substituted phenoxy group, while not directly conjugated to the carbonyl, influences the C=O bond strength via the ether oxygen.

  • Electron-donating groups (-CH₃): Increase electron density on the ether oxygen, which can slightly strengthen the C-O bond and, through induction, minimally affect the C=O bond. The effect is generally small, but a slight decrease in the C=O stretching frequency might be anticipated compared to the parent.

  • Electron-withdrawing groups (-Cl, -NO₂): Pull electron density away from the ether oxygen. This inductive withdrawal strengthens the C=O bond by reducing the partial negative charge on the carbonyl oxygen, leading to an increase in the stretching frequency (a shift to a higher wavenumber).[5] This effect is more pronounced with the stronger EWG, -NO₂.

Predicted IR Carbonyl (C=O) Stretching Frequencies (ν, cm⁻¹)

CompoundPredicted C=O Frequency (cm⁻¹)Rationale
Phenoxyacetone~1725Baseline for an aliphatic ketone adjacent to an ether linkage.
1-(4-Methylphenoxy)acetone~1723EDG may cause a slight decrease in frequency.
This compound~1728Weak EWG causes a slight increase in frequency.
1-(4-Nitrophenoxy)acetone~1735Strong EWG causes a notable increase in frequency due to inductive effects.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that reveals structural information.

For the phenoxyacetone scaffold, several key fragmentation pathways are expected:

  • α-Cleavage: Loss of the methyl group (•CH₃) to form an acylium ion [M-15]⁺.

  • McLafferty Rearrangement: Not possible for these structures as there is no γ-hydrogen on an alkyl chain.

  • Ether Bond Cleavage: This is a dominant pathway. Cleavage can occur to form a substituted phenoxy radical and the CH₃COCH₂⁺ ion (m/z 57), or, more commonly, to form a substituted phenoxide cation [ArO]⁺ and a neutral ketene fragment. A key fragment is often the substituted phenol cation [ArOH]⁺• formed via hydrogen rearrangement.[6][7]

  • Aromatic Fragmentation: Subsequent loss of CO from aromatic fragments.

The substituent will primarily affect the relative abundance and m/z of fragments containing the aromatic ring.

G M Molecular Ion [M]+• M15 [M-15]+ (Loss of •CH₃) M->M15 α-cleavage ArOH [ArOH]+• (Phenol fragment) M->ArOH Ether Cleavage + H rearrangement ArO [ArO]+ (Phenoxy fragment) M->ArO Ether Cleavage m57 [CH₃COCH₂]+ (m/z 57) M->m57 Ether Cleavage

Caption: Key fragmentation pathways in EI-MS.

Predicted Key Fragments in Mass Spectrometry (m/z)

CompoundMolecular Ion [M]⁺•[ArOH]⁺• Fragment[ArO]⁺ Fragment
Phenoxyacetone1509493
1-(4-Methylphenoxy)acetone164108107
This compound184/186 (3:1 ratio)128/130127/129
1-(4-Nitrophenoxy)acetone195139138
UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to electronic transitions, typically π → π* transitions in aromatic systems. Phenols and their derivatives generally exhibit two main absorption bands.[8]

Substituents on the aromatic ring can alter the energy of the π molecular orbitals.

  • Auxochromes (-OH, -OCH₃, -CH₃): These groups with lone pairs or alkyl chains tend to increase the wavelength of maximum absorption (λ_max), a phenomenon known as a bathochromic or "red" shift.

  • Chromophores (-NO₂): When conjugated with the ring, these groups extend the π-system, significantly lowering the energy gap for electronic transitions and causing a strong bathochromic shift.[9]

  • Halogens (-Cl): Have a modest bathochromic effect.

The solvent can also play a significant role; polar solvents can interact with the molecule and shift the λ_max.[10]

Predicted UV-Vis Absorption Maxima (λ_max, in Methanol)

CompoundPrimary Band (λ_max, nm)Secondary Band (λ_max, nm)Rationale
Phenoxyacetone~220~270Baseline for the phenoxy chromophore.
1-(4-Methylphenoxy)acetone~225~275Bathochromic shift due to the electron-donating methyl group.
This compound~228~280Modest bathochromic shift due to the chloro substituent.
1-(4-Nitrophenoxy)acetone~230~315Strong bathochromic shift, especially in the secondary band, due to extended conjugation.

Experimental Protocols

Acquiring high-quality, reproducible spectroscopic data is paramount. The following sections provide standardized protocols for the analysis of this compound and its analogs.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing P1 Weigh ~5-10 mg of sample P2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) P1->P2 P3 Add internal standard (e.g., TMS) P2->P3 P4 Transfer to 5 mm NMR tube P3->P4 A1 Insert sample and lock on solvent signal A2 Shim magnet coils for homogeneity A1->A2 A3 Acquire ¹H spectrum (e.g., 16 scans) A2->A3 A4 Acquire ¹³C spectrum (e.g., 1024 scans) A3->A4 D1 Apply Fourier Transform D2 Phase correction D1->D2 D3 Baseline correction D2->D3 D4 Calibrate chemical shifts to TMS (0 ppm) D3->D4 D5 Integrate ¹H signals D4->D5

Caption: Standard workflow for NMR analysis.

  • Sample Preparation:

    • Ensure the sample is pure and free of particulate matter.

    • Accurately weigh 5-10 mg of the analyte into a clean vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Vortex gently to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Typical for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 16.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30).

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: ≥1024 (due to low natural abundance).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (TMS at 0.00 ppm).

    • For ¹H spectra, integrate the signals to determine relative proton ratios.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean.

    • Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Analysis:

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol (GC-MS with EI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Method:

    • Injector Temperature: 250 °C.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., methanol or ethanol).

    • Perform serial dilutions to create a working solution with an absorbance between 0.1 and 1.0 AU (in the region of linear response). A typical concentration is ~10⁻⁵ M.

  • Instrument Operation:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to serve as the blank.

    • Fill the second cuvette with the sample solution.

    • Calibrate the spectrophotometer by running a baseline with the blank cuvette.

    • Acquire the absorption spectrum of the sample from approximately 200 to 400 nm.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The spectroscopic characterization of this compound and its analogs is a clear demonstration of structure-property relationships. Substituents on the phenoxy ring provide a predictable and rational modulation of the spectral data across NMR, IR, MS, and UV-Vis techniques. Electron-donating groups like methyl generally cause upfield shifts in NMR and slight bathochromic shifts in UV-Vis, while electron-withdrawing groups like nitro cause pronounced downfield NMR shifts, increase the C=O stretching frequency in IR, and induce significant bathochromic shifts in UV-Vis spectra. Mass spectrometry remains a powerful tool for confirmation of molecular weight and elucidation of the core structure through characteristic ether bond cleavages. This guide provides the foundational principles and practical protocols for researchers to confidently analyze and interpret the spectroscopic data of this compound class.

References

Benchmarking the purity of synthesized 1-(4-Chlorophenoxy)acetone against standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of intermediates is paramount. This guide provides a comprehensive framework for the synthesis, purification, and rigorous purity assessment of 1-(4-Chlorophenoxy)acetone. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a self-validating workflow, grounded in established chemical principles and supported by detailed experimental protocols. We will explore a robust synthesis route, outline state-of-the-art analytical techniques for purity determination, and establish a benchmark for the quality of the synthesized product.

Introduction to this compound

This compound, with the chemical formula C₉H₉ClO₂, is an aromatic ketone that serves as a valuable intermediate in the synthesis of various organic molecules. Its structural motif, featuring a chlorophenoxy group linked to an acetone unit, makes it a precursor for compounds with potential biological activity. Given its role as a building block, ensuring its high purity is a critical first step in any synthetic campaign to avoid the introduction of unwanted impurities into the final product.

Synthesis and Purification: A Validated Pathway

A reliable method for the synthesis of this compound is the Williamson ether synthesis , a classic and robust method for forming ethers.[1][2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, 4-chlorophenol is deprotonated by a base to form the 4-chlorophenoxide ion, which then displaces a halogen from a haloacetone.

Williamson Ether Synthesis 4-Chlorophenol 4-Chlorophenol Synthesized this compound Synthesized this compound 4-Chlorophenol->Synthesized this compound Nucleophilic Attack Base (K2CO3) Base (K2CO3) Base (K2CO3)->4-Chlorophenol Deprotonation Chloroacetone Chloroacetone Chloroacetone->Synthesized this compound Electrophile Purification Purification Synthesized this compound->Purification Pure Product Pure Product Purification->Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol (Williamson Ether Synthesis)

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • 4-Chlorophenol

  • Chloroacetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-chlorophenol (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium 4-chlorophenoxide salt.

  • Add chloroacetone (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 56°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the 4-chlorophenol spot indicates the reaction is nearing completion. The reaction is typically complete within 4-6 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid organic compounds. The choice of solvent is critical for successful purification. A mixed solvent system of hexane and ethyl acetate is often suitable for compounds of moderate polarity like this compound.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

  • Dry the crystals under vacuum to obtain the purified this compound.

Benchmarking Purity: A Multi-Technique Approach

In the absence of a commercially available certified reference material, a rigorous and multi-faceted analytical approach is essential to establish the purity of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques, each providing complementary information.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Synthesized_Product Synthesized this compound HPLC HPLC Analysis (Purity & Impurity Profile) Synthesized_Product->HPLC GCMS GC-MS Analysis (Volatile Impurities & Confirmation) Synthesized_Product->GCMS NMR NMR Spectroscopy (Structural Integrity & Residual Solvents) Synthesized_Product->NMR MP Melting Point (Sharpness as Purity Indicator) Synthesized_Product->MP Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GCMS->Purity_Profile NMR->Purity_Profile MP->Purity_Profile

Caption: A multi-technique workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed for aromatic ketones.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50:50 acetonitrile:water and increase to 95:5 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the synthesized product in the initial mobile phase composition.

Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities. By comparing the retention times to potential starting materials and by-products, one can gain insights into the impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data for structural elucidation.

Experimental Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 280°C) to elute all components.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Interpretation: The GC chromatogram will show the separation of components. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of this compound. Common fragments for chlorophenoxy compounds include the chlorophenoxy cation and fragments arising from the cleavage of the ether bond.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and is an excellent tool for confirming the identity and purity of a compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR: Standard single-pulse experiment.

  • ¹³C NMR: Proton-decoupled single-pulse experiment.

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃):

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (ortho to O)~6.9Doublet2H
Aromatic Protons (meta to O)~7.2Doublet2H
Methylene Protons (-O-CH₂-)~4.5Singlet2H
Methyl Protons (-C(O)-CH₃)~2.2Singlet3H
¹³C NMR Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)~205
Aromatic Carbon (C-O)~157
Aromatic Carbon (C-Cl)~128
Aromatic Carbons (CH)~129, ~116
Methylene Carbon (-O-CH₂-)~74
Methyl Carbon (-C(O)-CH₃)~27

Note: These are predicted values and may vary slightly in an experimental spectrum.

Data Interpretation: The presence of any unexpected signals in the NMR spectra would indicate the presence of impurities. The integration of signals in the ¹H NMR spectrum should correspond to the number of protons in the molecule. Residual solvents from the synthesis and purification steps can also be identified and quantified.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities tend to broaden and depress the melting point.

Procedure:

  • Pack a small amount of the dried, purified crystals into a capillary tube.

  • Determine the melting point range using a calibrated melting point apparatus.

Data Interpretation: A sharp melting point range (e.g., within 1-2°C) is indicative of high purity.

Comparative Analysis and Purity Benchmarking

The ultimate goal is to benchmark the purity of the synthesized this compound. In the absence of a certified reference standard, a comprehensive purity profile is constructed from the orthogonal data obtained from HPLC, GC-MS, and NMR.

Table 1: Comparative Purity Assessment of Synthesized this compound

Analytical TechniqueParameterResult for Synthesized ProductBenchmark Standard (Hypothetical)Pass/Fail
HPLC Purity (Area %)>99.0%≥98.0%Pass
Number of Impurities< 3≤ 5Pass
GC-MS Purity (Area %)>99.0%≥98.0%Pass
Identity ConfirmationMatch with expected mass spectrumN/APass
¹H NMR Structural ConfirmationConforms to predicted structureN/APass
Residual Solvents<0.1%≤0.5%Pass
Melting Point Melting RangeSharp (e.g., 45-46°C)Sharp (within 2°C)Pass

This table provides a clear and concise summary of the purity assessment. The "Benchmark Standard" is a hypothetical but realistic target for a high-purity chemical intermediate.

Conclusion: A Framework for Quality Assurance

This guide has outlined a comprehensive and scientifically rigorous approach to the synthesis and purity benchmarking of this compound. By employing a validated synthetic protocol and a suite of orthogonal analytical techniques, researchers can confidently establish the quality of their material. The principles and methodologies described herein are broadly applicable to the synthesis and characterization of other fine chemicals and pharmaceutical intermediates, providing a robust framework for quality assurance in drug discovery and development.

References

Safety Operating Guide

Core Principles: Hazard Identification and Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 1-(4-Chlorophenoxy)acetone

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 18859-35-3). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical knowledge for safe laboratory operations. This document is designed for researchers, scientists, and drug development professionals who handle this chemical. The procedures outlined herein are based on established principles of chemical safety and hazardous waste management regulations.

The foundation of safe disposal is a thorough risk assessment. Before handling the waste, understand the potential hazards, the quantities involved, and the emergency procedures for spills or exposure.

Quantitative Data and Chemical Properties

For effective waste management, it is crucial to have key data readily accessible. The table below summarizes the available information for this compound.

PropertyValueSource
Chemical Name 1-(4-Chlorophenoxy)propan-2-oneChemicalBook[3]
Synonyms This compoundChemicalBook[3]
CAS Number 18859-35-3ChemicalBook[3]
Molecular Formula C₉H₉ClO₂ChemicalBook[3]
Molecular Weight 184.62 g/mol ChemicalBook[3]
Known Hazards Causes skin irritation, Causes serious eye irritationECHEMI[1]
Occupational Exposure Limits (PEL, TLV) Data not availableOSHA[4]

Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE must be worn when handling waste this compound to prevent skin and eye contact:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[1]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]

    • Protective Clothing: A standard laboratory coat is required. For larger quantities or in case of spills, impervious clothing may be necessary.[1]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[6]

Step-by-Step Disposal Protocol

This protocol ensures compliance with general hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7] Always follow your institution's specific Environmental Health & Safety (EHS) guidelines.

Step 1: Waste Characterization

Classify all waste containing this compound as Hazardous Chemical Waste . Specifically, it falls under the category of halogenated organic compounds.

Step 2: Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Isolate waste this compound from all other waste streams.

  • Do not mix with incompatible materials such as strong oxidizing agents, strong reducing agents, or strong bases.[5]

  • Keep segregated from non-hazardous waste.

Step 3: Containment
  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical (e.g., glass or polyethylene). The original product container is often a suitable choice.[8]

  • Secure Closure: The container must have a tightly sealing screw-top cap. Do not use stoppers, parafilm, or other loose-fitting closures. The container must remain closed at all times except when waste is being added.[8]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (a bund or tub) to contain any potential leaks or spills.[8]

Step 4: Labeling

Proper labeling is a strict regulatory requirement.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" and its CAS number: 18859-35-3 . Do not use abbreviations.

    • A clear indication of the associated hazards (e.g., "Irritant," "Skin Irritant").

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator and the laboratory location (building and room number).

Step 5: Accumulation in a Satellite Accumulation Area (SAA)
  • Store the labeled waste container at or near the point of generation, under the control of laboratory personnel. This designated space is known as a Satellite Accumulation Area (SAA).[7]

  • The SAA should be in a well-ventilated area, away from ignition sources and incompatible chemicals.[9]

  • Do not exceed the storage time limits set by your institution and regulatory bodies (often 1 year for partially filled containers in an SAA).[8]

Step 6: Arranging for Disposal
  • Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department.

  • Submit a chemical waste collection request form as per your institution's procedures.[8]

  • Trained EHS professionals will collect the waste and ensure it is transported to a licensed hazardous waste disposal facility. The likely ultimate disposal method for chlorinated organic compounds is high-temperature incineration.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (Pure, mixture, or contaminated material) char Step 1: Characterize Waste Is it this compound? start->char ppe Step 2: Don Proper PPE (Goggles, Gloves, Lab Coat) char->ppe Yes no Not Hazardous Waste (Follow standard lab procedures) char->no No segregate Step 3: Segregate Waste (Isolate from incompatibles) ppe->segregate contain Step 4: Contain Waste (Use compatible, sealed container) segregate->contain label Step 5: Label Container ('Hazardous Waste', full name, hazards) contain->label store Step 6: Store in SAA (At point of generation, secondary containment) label->store request Step 7: Request Pickup (Contact EHS/Waste Management) store->request end Disposal Complete request->end

Caption: Decision workflow for handling this compound waste.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is essential to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate the lab and contact your EHS office or emergency response team.

  • Secure the Area: Restrict access to the spill area. Eliminate all sources of ignition.[5]

  • Don PPE: Wear the appropriate PPE as described in Section 3 before attempting cleanup.

  • Contain and Absorb: For small spills, cover the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use spark-proof tools if necessary.[5]

  • Decontaminate: Clean the spill surface area with soap and water. For final decontamination, wipe the area with a suitable disinfectant like a 10% bleach solution, followed by a water rinse to remove any residue.[10][11]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, wipes) must be placed in the hazardous waste container, properly labeled, and disposed of according to the protocol in Section 4.

By adhering to these procedures, you uphold the principles of laboratory safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenoxy)acetone
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenoxy)acetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.